1-Alaninechlamydocin
Descripción
Propiedades
Fórmula molecular |
C28H38N4O6 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23?/m0/s1 |
Clave InChI |
SGYJGGKDGBXCNY-ZDIDWYTNSA-N |
SMILES isomérico |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C |
SMILES canónico |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of 1-Alaninechlamydocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Alaninechlamydocin, a cyclic tetrapeptide natural product, has emerged as a potent anti-cancer agent with a well-defined mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its cytotoxic effects, focusing on its role as a powerful histone deacetylase (HDAC) inhibitor. The document details its impact on cell cycle progression and the induction of apoptosis, supported by quantitative data and detailed experimental methodologies. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound is a member of the cyclic epoxytetrapeptide family of natural products, which are known for their significant biological activities.[1] Structurally similar to other known HDAC inhibitors like chlamydocin (B1668628) and the trapoxins, this compound has demonstrated potent antiproliferative and cytotoxic effects against cancer cells, particularly in human pancreatic cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the regulation of gene expression.[1][2][3][4] By disrupting HDAC activity, this compound triggers a cascade of cellular events, including cell cycle arrest and programmed cell death (apoptosis), making it a compound of significant interest in oncology research and drug development.[1][3][4]
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The central mechanism through which this compound exerts its anti-cancer effects is the potent inhibition of histone deacetylase (HDAC) activity.[1][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression of associated genes. By inhibiting HDACs, this compound prevents the deacetylation of histones, resulting in the accumulation of acetylated histones. This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.
The inhibitory action of this compound is highly potent, with an in vitro IC50 value in the low nanomolar range. This potent HDAC inhibition is considered the primary driver of the downstream cellular effects observed upon treatment with the compound.[1]
Signaling Pathway of this compound
The inhibition of HDACs by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. A key event is the increased expression of the cyclin-dependent kinase inhibitor p21cip1/waf1. This upregulation of p21cip1/waf1 leads to the arrest of the cell cycle at the G2/M phase. Subsequently, the apoptotic pathway is activated, characterized by the activation of caspase-3, a key executioner caspase. This activation ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following table summarizes the key potency metrics against the human pancreatic cancer cell line MIA PaCa-2 and its in vitro HDAC inhibitory activity.
| Parameter | Value (nM) | Cell Line / Condition | Reference |
| HDAC Inhibition (IC50) | 6.4 | In vitro | |
| Antiproliferative/Cytotoxic Activity | |||
| GI50 | 5.3 | MIA PaCa-2 | [1][4] |
| TGI | 8.8 | MIA PaCa-2 | [1][4] |
| LC50 | 22 | MIA PaCa-2 | [1][4] |
Definitions:
-
IC50 (Half maximal inhibitory concentration): Concentration of the drug that inhibits 50% of the target enzyme's activity.
-
GI50 (Growth Inhibition 50): Concentration of the drug that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): Concentration of the drug that causes 100% inhibition of cell growth.
-
LC50 (Lethal Concentration 50): Concentration of the drug that kills 50% of the cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the in vitro inhibition of HDAC activity.
Materials:
-
HDAC Fluorometric Substrate
-
HDAC Assay Buffer
-
This compound (serial dilutions)
-
HDAC enzyme source (e.g., HeLa nuclear extract)
-
Lysine Developer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the HDAC enzyme source to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the HDAC Fluorometric Substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Lysine Developer to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
MIA PaCa-2 cells (or other cancer cell line)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Caspase-3 Activity)
This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Reaction Buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Following treatment with this compound, harvest the cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a 96-well black microplate, add the cell lysate to each well.
-
Prepare a reaction mixture containing the Caspase-3 substrate in Reaction Buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The increase in fluorescence corresponds to the level of caspase-3 activity.
Conclusion
This compound is a potent inhibitor of histone deacetylases, a mechanism that underpins its significant anti-cancer properties. By inducing histone hyperacetylation, it promotes the expression of key regulatory genes such as p21cip1/waf1, leading to a robust G2/M phase cell cycle arrest and the subsequent induction of apoptosis via the activation of caspase-3. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents in oncology. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in this field.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. corefacilities.iss.it [corefacilities.iss.it]
1-Alaninechlamydocin as a Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a naturally occurring cyclic tetrapeptide that has emerged as a potent inhibitor of histone deacetylases (HDACs).[1] Isolated from a Tolypocladium species, this compound belongs to the cyclic epoxytetrapeptide family of HDAC inhibitors, which includes other notable members like trapoxin.[2] Its significant antiproliferative and cytotoxic activities at nanomolar concentrations have positioned it as a compound of interest in cancer research and drug development.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, affected signaling pathways, and detailed experimental protocols for its characterization.
Chemical Properties
This compound is a cyclic tetrapeptide with a complex structure featuring an epoxyketone moiety, which is crucial for its biological activity.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of histone deacetylase activity.[1] It is structurally similar to the known HDAC inhibitor chlamydocin (B1668628).[2] Like other cyclic epoxytetrapeptides, its inhibitory effects are proposed to be mediated primarily through the epoxyketone group.[1] This functional group is believed to form a covalent bond with amino acid residues within the active site of HDAC enzymes, leading to irreversible inhibition.[3] The inhibition of HDACs results in the hyperacetylation of histone proteins, which alters chromatin structure and leads to the transcriptional activation of various genes, including those involved in cell cycle regulation and apoptosis.[3]
Quantitative Data on Biological Activity
The following tables summarize the currently available quantitative data on the biological activity of this compound. It is important to note that specific IC50 values for this compound against a panel of individual HDAC isoforms are not yet publicly available. The existing data is based on a general HDAC activity assay using a cell lysate.
Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity
| Compound | IC50 (nM) | Enzyme Source |
| This compound | 6.4 | HeLa Cell Lysate[2] |
Table 2: Antiproliferative and Cytotoxic Activity of this compound in MIA PaCa-2 Human Pancreatic Cancer Cells
| Parameter | Concentration (nM) |
| GI50 (50% Growth Inhibition) | 5.3[1] |
| TGI (Total Growth Inhibition) | 8.8[1] |
| LC50 (50% Lethal Concentration) | 22[1] |
Signaling Pathways Affected by this compound
The inhibition of HDACs by this compound initiates a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.[1] A key event is the upregulation of the cyclin-dependent kinase inhibitor p21. This leads to an arrest of the cell cycle in the G2/M phase.[1] Subsequently, the apoptotic pathway is activated.
Comparison with Chlamydocin and its Analogues
Chlamydocin is a closely related cyclic tetrapeptide that also acts as an irreversible HDAC inhibitor due to its epoxyketone moiety.[4] Research has led to the development of chlamydocin analogues to explore different modes of HDAC inhibition. For instance, replacing the epoxyketone with a hydroxamic acid group results in potent and reversible HDAC inhibitors.[4] These analogues provide valuable tools for studying the specific roles of different HDAC isoforms and for developing new therapeutic agents.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylation of a substrate by HDAC enzymes.
-
Enzyme and Substrate Preparation: A nuclear extract from a cell line such as HeLa is commonly used as the source of HDACs. A fluorogenic acetylated peptide is used as the substrate.
-
Reaction Incubation: The HDAC enzyme source is incubated with the test compound (e.g., this compound at various concentrations) and the fluorogenic substrate in an appropriate buffer.
-
Development: After a set incubation period, a developer solution is added. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The degree of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of HDAC activity (IC50) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiproliferation/Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50, TGI, and LC50 values can then be determined from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Interpretation: The data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in G1 phase have 2n DNA content, cells in G2 and M phases have 4n DNA content, and cells in S phase have an intermediate DNA content. The percentage of cells in each phase is quantified to determine the effect of the compound on the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as an HDAC inhibitor.
Synthesis and Availability
This compound is a natural product that has been purified from a fungal isolate identified as a Tolypocladium species.[1] A detailed, publicly available chemical synthesis protocol for this compound has not been reported to date. Its availability for research purposes is likely limited to specialized chemical suppliers or through isolation from its natural source.
Conclusion
This compound is a potent, naturally derived HDAC inhibitor with significant anticancer properties demonstrated in vitro. Its ability to induce cell cycle arrest and apoptosis at low nanomolar concentrations makes it a compelling lead compound for further investigation in cancer therapy. Future research should focus on determining its HDAC isoform selectivity to better understand its specific cellular targets and on developing a scalable synthetic route to facilitate more extensive preclinical and clinical studies. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising molecule.
References
- 1. A potent HDAC inhibitor, this compound, from a Tolypocladium sp. induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 1-Alaninechlamydocin and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin (B1668628) and its derivatives, including 1-Alaninechlamydocin, represent a class of potent, cyclic tetrapeptide histone deacetylase (HDAC) inhibitors with significant antitumor activity. This document provides a comprehensive overview of the biological activity of these compounds, with a focus on their mechanism of action, quantitative cytotoxic and enzyme-inhibitory data, and the molecular pathways governing their induction of apoptosis. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.
Introduction: Chlamydocin and its Analogs as HDAC Inhibitors
Chlamydocin is a naturally occurring cyclic tetrapeptide containing an epoxyketone moiety, which renders it an irreversible inhibitor of histone deacetylases (HDACs).[1] Its core structure consists of α-aminoisobutyric acid (Aib), Phenylalanine (Phe), D-Proline (Pro), and L-2-amino-8-oxo-9,10-epoxydecanoic acid. The potent antiproliferative effects of chlamydocin have spurred the synthesis of numerous analogs to explore structure-activity relationships and develop more effective and selective therapeutic agents.
A key analog is This compound , where the α-aminoisobutyric acid (Aib) residue at the first position is substituted with Alanine.[2] This modification is part of a broader effort to understand the role of each amino acid residue in the bioactivity of the parent compound. Like chlamydocin, this compound exhibits potent HDAC inhibitory activity and induces cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Biological Activity
The biological potency of chlamydocin and its analogs has been quantified through various in vitro assays, primarily focusing on their HDAC inhibitory capacity and their cytotoxic effects on cancer cell lines.
Histone Deacetylase (HDAC) Inhibition
Chlamydocin is a highly potent HDAC inhibitor.[4] The inhibitory concentration at 50% (IC50) for chlamydocin has been reported to be 1.3 nM.[4] The analog, this compound, also demonstrates potent HDAC inhibition with a reported IC50 of 6.4 nM.[3] The tables below summarize the available quantitative data for the HDAC inhibitory activity of chlamydocin and its key analogs against total HDACs and specific isoforms.
| Compound | Target | IC50 (nM) | Reference |
| Chlamydocin | Total HDACs | 1.3 | [4] |
| This compound | Total HDACs | 6.4 | [3] |
Further research is required to fully characterize the HDAC isoform selectivity of this compound.
Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlamydocin Analog (cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro)) | MCF-7 (Breast Cancer) | Data not explicitly quantified, but reported to have better antiproliferative effects than Trichostatin A | [5] |
| Chlamydocin Analog (cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro)) | K562 (Leukemia) | Data not explicitly quantified, but reported to have better antiproliferative effects than Trichostatin A | [5] |
This table will be updated as more quantitative cytotoxicity data for this compound and its analogs become publicly available.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound and related compounds exert their antitumor effects is through the induction of apoptosis, a form of programmed cell death. This process is initiated by the inhibition of HDACs, leading to a cascade of downstream cellular events.
Signaling Pathway of Chlamydocin-Induced Apoptosis
The inhibition of HDACs by chlamydocin and its analogs leads to the hyperacetylation of histone proteins, which in turn alters gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of anti-apoptotic proteins. A key event in this pathway is the activation of effector caspases, particularly caspase-3.[4]
Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One important target of caspase-3 is p21(cip1/waf1), which, when cleaved, can drive cells from growth arrest into apoptosis.[4]
Furthermore, chlamydocin treatment has been shown to decrease the protein levels of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[4] This reduction in survivin is mediated by the proteasome and contributes to the overall pro-apoptotic environment within the cell.[4] The signaling cascade is also believed to involve the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of chlamydocin and its analogs.
HDAC Inhibition Assay
This protocol describes a general method for determining the in vitro HDAC inhibitory activity of a compound.
Materials:
-
HeLa or other nuclear extract as a source of HDACs
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer II, BML-KI177)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate (black, for fluorescence readings)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add nuclear extract to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Incubate the plate at 37°C for 10 minutes.
-
Add the HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Read the fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.
References
- 1. Inhibition of apoptosis in chlamydia-infected cells: blockade of mitochondrial cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H36N4O6 | CID 118708140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Apoptosis in Chlamydia-infected Cells: Blockade of Mitochondrial Cytochrome c Release and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Antitumor Agent: A Technical Overview of Chlamydocin and its Analogs
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Core Structure and Chemical Properties
Chlamydocins are characterized by a 12-membered cyclic tetrapeptide core. The general structure consists of four amino acid residues, including an unusual amino acid containing an epoxide functional group, which is crucial for its biological activity. 1-Alaninechlamydocin is understood to be a synthetic or semi-synthetic analog where one of the amino acid residues has been substituted with alanine.
General Physicochemical Properties of Chlamydocin (B1668628) Analogs:
While specific data for this compound is unavailable, the properties of the parent compound and its other analogs provide a foundational understanding.
| Property | Data |
| Molecular Formula | C28H38N4O6 (for Chlamydocin) |
| Molecular Weight | 526.6 g/mol (for Chlamydocin) |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases |
Biological Activity and Mechanism of Action
The primary mechanism of antitumor activity for chlamydocin and its analogs is the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, chlamydocins induce hyperacetylation of histones, resulting in a more relaxed chromatin structure, which in turn leads to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
The epoxide moiety in the side chain of chlamydocin is believed to be the pharmacophore that irreversibly binds to the active site of HDAC enzymes.[3]
Quantitative Biological Data for Chlamydocin Analogs:
The following table summarizes the reported inhibitory concentrations (IC50) for chlamydocin and some of its analogs against various cancer cell lines. It is important to note that these values are for related compounds and not specifically for this compound.
| Compound | Cell Line | IC50 |
| Chlamydocin | Various | 0.1 - 10 ng/mL |
| HC-toxin chloromethyl ketone | - | 30-40 ng/mL[1] |
| Chlamydocin chloromethyl ketone | - | 3-10 ng/mL[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, the following sections outline general methodologies adapted from studies on chlamydocin and its other synthetic analogs.
General Synthesis of Chlamydocin Analogs
The synthesis of chlamydocin analogs typically involves solid-phase or solution-phase peptide synthesis to assemble the linear tetrapeptide precursor, followed by a macrolactamization step to form the cyclic core.
Workflow for Synthesis of Chlamydocin Analogs:
-
Solid-Phase Peptide Synthesis: The linear tetrapeptide is assembled on a solid support (e.g., Wang resin) using standard Fmoc or Boc chemistry. The desired amino acids, including a protected precursor for the unusual amino acid, are sequentially coupled.
-
Cleavage: The completed linear peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Macrolactamization: The linear peptide is cyclized in dilute solution using a coupling reagent such as HATU or HBTU to promote intramolecular cyclization over polymerization.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro HDAC Inhibition Assay
The ability of chlamydocin analogs to inhibit HDAC activity can be assessed using commercially available kits.
Workflow for HDAC Inhibition Assay:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme, and a fluorogenic or colorimetric HDAC substrate according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add the HDAC enzyme and substrate to each well.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with a known HDAC inhibitor as a positive control and wells with solvent only as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Signal Development: Add the developer solution, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate. A stop solution may also be added.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
As HDAC inhibitors, chlamydocins can modulate various cellular signaling pathways that are critical for cancer cell survival and proliferation.
HDAC Inhibition and Downstream Effects:
Inhibition of HDACs by compounds like this compound leads to the hyperacetylation of histone proteins. This alters chromatin structure, making it more accessible to transcription factors. Consequently, genes that are silenced in cancer cells, such as the cell cycle inhibitor p21, are re-expressed. The upregulation of such tumor suppressor genes results in cell cycle arrest and the induction of apoptosis, ultimately leading to the death of cancer cells.
Conclusion
Chlamydocins and their analogs are a promising class of antitumor agents with a well-defined mechanism of action involving the inhibition of histone deacetylases. While specific experimental data for this compound is limited in the public domain, the extensive research on the parent compound and other derivatives provides a strong foundation for its further investigation and development. The synthetic accessibility and potent biological activity of this class of cyclic tetrapeptides make them attractive candidates for novel cancer therapeutics. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.
References
- 1. Chlamydocin analogues from the soil fungus Peniophora sp.: structures and plant growth-retardant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1-Alaninechlamydocin Family of Cyclic Epoxytetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Alaninechlamydocin family of cyclic epoxytetrapeptides represents a class of naturally occurring compounds with potent biological activities, primarily as inhibitors of histone deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of their structure, mechanism of action, and biological activities. Detailed experimental protocols for their synthesis, purification, and biological evaluation are presented, alongside quantitative data on their efficacy. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of these promising therapeutic agents.
Introduction
The this compound family are cyclic tetrapeptides characterized by a core structure containing an α,β-epoxyketone moiety, which is crucial for their biological activity.[1][2] Chlamydocin (B1668628) itself is a potent, naturally occurring cyclic tetrapeptide that demonstrates significant antitumor and antifungal properties.[3] These compounds are part of a larger group of cyclic tetrapeptide antibiotics that function as histone deacetylase (HDAC) inhibitors.[1][2][4] By inhibiting HDACs, these molecules induce hyperacetylation of histone proteins, leading to alterations in gene expression that can trigger cell cycle arrest and apoptosis in cancer cells.[5][6] This guide will delve into the technical aspects of the this compound family, providing researchers and drug development professionals with the necessary information to explore their therapeutic potential.
Molecular Structure
The core structure of the this compound family is a 12-membered cyclic tetrapeptide ring. A key feature of many members of this family is the presence of an α,β-epoxyketone functional group within an amino acid side chain, which acts as a zinc-binding group within the active site of HDAC enzymes.[2]
This compound has the following chemical structure:
-
Molecular Formula: C₂₇H₃₆N₄O₆
-
Molecular Weight: 512.6 g/mol
The general structure of chlamydocin and its analogues often includes a combination of both proteinogenic and non-proteinogenic amino acids, contributing to their conformational rigidity and biological specificity.
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action for the this compound family is the inhibition of histone deacetylase (HDAC) enzymes.[5] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[6]
By inhibiting HDACs, the this compound family of compounds leads to the following downstream effects:
-
Histone Hyperacetylation: The accumulation of acetyl groups on histone tails results in a more relaxed chromatin structure.
-
Transcriptional Activation: The open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.
-
Cell Cycle Arrest: The re-expression of cell cycle regulators, such as p21, can lead to cell cycle arrest, primarily at the G1 and G2/M phases.[5]
-
Induction of Apoptosis: The activation of pro-apoptotic genes and pathways contributes to programmed cell death in cancer cells.[1][5]
The interaction of these cyclic tetrapeptides with the active site of HDACs is primarily mediated by the epoxyketone or other zinc-binding moieties, which coordinate with the zinc ion essential for the enzyme's catalytic activity.[2]
Quantitative Biological Data
The biological activity of the this compound family and its analogs has been evaluated against various cancer cell lines and fungal pathogens. The following tables summarize key quantitative data.
Table 1: Histone Deacetylase (HDAC) Inhibitory Activity
| Compound/Analog | Target | IC₅₀ (nM) | Reference |
| Chlamydocin Analog (1b) | HDACs | - | [1] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Chlamydocin Analog | L1210 Murine Leukemia | Potent Inhibition | [3] |
| Chlamydocin Analog | P388 Murine Leukemia | Potent Inhibition | [3] |
| Chlamydocin Analog (1b) | MCF-7 (Breast Cancer) | More potent than TSA | [1] |
| Chlamydocin Analog (1b) | K562 (Leukemia) | More potent than TSA | [1] |
Table 3: Antifungal Activity
| Compound/Analog | Fungal Species | MIC (µg/mL) | Reference |
| Chlamydocin | Various Fungi | Potent Activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and evaluation of the this compound family of compounds.
Synthesis of Cyclic Tetrapeptide HDAC Inhibitors
A convergent solution-phase synthesis approach is commonly employed for generating cyclic tetrapeptides.[7]
Materials:
-
Protected amino acid precursors (Boc- or Fmoc-protected)
-
Coupling reagents (e.g., TBTU, HBTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)
-
Cyclization reagents (e.g., DPPA, PyBOP)
-
Solvents (e.g., DMF, DCM, MeCN)
General Procedure:
-
Dipeptide Fragment Synthesis: Two dipeptide fragments are synthesized in solution phase using standard peptide coupling methods.
-
Fragment Coupling: The two dipeptide fragments are coupled to form a linear tetrapeptide precursor.
-
Deprotection: The protecting groups at the N- and C-termini of the linear tetrapeptide are removed.
-
Cyclization: The linear tetrapeptide is subjected to high-dilution cyclization conditions using a suitable cyclization reagent to favor intramolecular cyclization over polymerization.
-
Purification: The crude cyclic tetrapeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile (MeCN) with 0.1% TFA
Procedure:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMSO or MeCN).
-
Inject the sample onto the C18 column.
-
Elute the compound using a linear gradient of mobile phase B (e.g., 10-90% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Collect the fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC enzymes can be determined using a fluorogenic assay.[7]
Materials:
-
HeLa cell nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
Developer solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme source (HeLa extract or purified enzyme).
-
Add the test compounds or controls to the respective wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Discovery of Novel Cyclic Tetrapeptide HDAC Inhibitors
The discovery and development of novel HDAC inhibitors from natural sources or through synthetic efforts typically follows a structured workflow.
Conclusion
The this compound family of cyclic epoxytetrapeptides holds significant promise as a scaffold for the development of novel anticancer and antifungal agents. Their potent HDAC inhibitory activity, coupled with the potential for synthetic modification to improve efficacy and selectivity, makes them an attractive area for further research. This technical guide provides a foundational resource for scientists and researchers to advance the understanding and therapeutic application of these fascinating natural products.
References
- 1. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Structural Characterization of Potent Histone Deacetylase Inhibitors Based on Cyclic α/β-Tetrapeptide Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral cyclic peptide analogues of chlamydocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Alaninechlamydocin in Cell Cycle Arrest: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on "1-Alaninechlamydocin." This document is based on the well-researched parent compound, chlamydocin (B1668628) , a potent histone deacetylase (HDAC) inhibitor. It is presumed that this compound, as a likely analog, shares a similar mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Chlamydocin is a naturally occurring cyclic tetrapeptide that demonstrates potent anti-proliferative activity by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering gene expression and ultimately causing cell cycle arrest, primarily in the G2/M phase, and inducing apoptosis. This technical guide delineates the molecular mechanisms, key signaling pathways, quantitative efficacy, and relevant experimental methodologies related to the action of chlamydocin, serving as a proxy for its 1-Alanine derivative.
Mechanism of Action: Histone Deacetylase Inhibition
Chlamydocin exerts its cytotoxic effects by acting as a highly potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that is generally transcriptionally silent. By inhibiting HDACs, chlamydocin prevents the removal of these acetyl groups, resulting in histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that can halt cell cycle progression and trigger programmed cell death.[1][2]
Signaling Pathways in Chlamydocin-Induced G2/M Cell Cycle Arrest
The primary mechanism by which chlamydocin induces cell cycle arrest is through the upregulation of the cyclin-dependent kinase inhibitor p21cip1/waf1.[1] The increased expression of p21cip1/waf1 leads to the inhibition of cyclin-dependent kinase complexes that are essential for the G2 to M phase transition, resulting in an accumulation of cells in the G2/M phase.[1]
References
1-Alaninechlamydocin: A Technical Guide to Its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a cyclic tetrapeptide that demonstrates potent antitumor activity. While specific research on this compound is limited, its structural similarity to chlamydocin (B1668628), a known natural product, suggests a comparable mechanism of action. Chlamydocin is a highly potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Overexpression of certain HDACs is observed in many cancers, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, compounds like chlamydocin can induce the re-expression of these genes, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.
This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on the well-documented activities of chlamydocin. It details the signaling pathways involved in apoptosis induction, provides structured quantitative data, and outlines key experimental protocols relevant to its study.
Data Presentation
The following tables summarize the available quantitative data for chlamydocin, which is used here as a proxy for this compound's activity. These values highlight its potency as an HDAC inhibitor and its effects on cancer cells.
Table 1: In Vitro HDAC Inhibitory Activity of Chlamydocin
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Chlamydocin | In vitro enzyme assay | Histone Deacetylase (HDAC) | 1.3 | - | [1] |
Table 2: Effects of Chlamydocin on A2780 Ovarian Cancer Cells
| Effect | Assay | Observation | Reference |
| Histone Acetylation | Western Blot | Accumulation of hyperacetylated histones H3 and H4 | [1] |
| Cell Cycle | Flow Cytometry | Accumulation of cells in G2/M phase | [1] |
| Gene Expression | Not specified | Increased expression of p21(cip1/waf1) | [1] |
| Apoptosis | Caspase-3 Activity Assay | Activation of caspase-3 | [1] |
| Protein Degradation | Western Blot | Decrease in survivin protein levels | [1] |
Signaling Pathways
The proposed mechanism of this compound-induced apoptosis, based on chlamydocin studies, involves the inhibition of HDACs, leading to downstream events that culminate in programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the study of this compound.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
Caption: Experimental workflow for determining HDAC inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of recombinant HDAC enzyme and a fluorogenic HDAC substrate.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the substrate, and the various concentrations of this compound. Include wells with a known HDAC inhibitor as a positive control and wells with solvent as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Detection: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Cell Viability and Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Caption: Experimental workflow for quantifying apoptosis by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Seed A2780 ovarian cancer cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.
-
Data Analysis: Gate the cell populations based on their fluorescence signals:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as acetylated histones, p21, caspase-3, and survivin.
Protocol:
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-acetyl-histone H3, anti-p21, anti-cleaved caspase-3, anti-survivin, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
Based on the available evidence for its close analogue, chlamydocin, this compound is predicted to be a potent inducer of apoptosis in cancer cells through the inhibition of histone deacetylases. The proposed mechanism involves a cascade of events including histone hyperacetylation, cell cycle arrest, and the activation of the caspase cascade, coupled with the degradation of the anti-apoptotic protein survivin. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's anticancer properties. Further research is warranted to elucidate the specific quantitative effects and detailed molecular interactions of this compound in various cancer models, which will be crucial for its potential development as a therapeutic agent.
References
Unveiling the Therapeutic Potential of 1-Alaninechlamydocin: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Alaninechlamydocin, a cyclic tetrapeptide of fungal origin, has emerged as a molecule of significant interest in oncology and epigenetic research. Its potent biological activity is primarily attributed to its function as a highly effective inhibitor of histone deacetylases (HDACs). This in-depth technical guide serves to elucidate the core therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates. The information contained herein is intended to provide a foundational resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Primary Therapeutic Target: Histone Deacetylases (HDACs)
The principal molecular target of this compound is the family of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression and cell cycle control.
Quantitative Inhibitory Activity
The potency of this compound as an HDAC inhibitor has been quantified, demonstrating its high affinity for these enzymes.
| Compound | Target | IC50 | Reference |
| This compound (Chlamydocin) | Histone Deacetylase (HDAC) | 1.3 nM | [1][2] |
Table 1: In vitro inhibitory activity of this compound against histone deacetylase.
Downstream Cellular Effects and Signaling Pathways
The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its anti-proliferative and pro-apoptotic effects in cancer cells. These effects are primarily mediated through the modulation of key cell cycle and apoptosis signaling pathways.
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with this compound leads to the accumulation of hyperacetylated histones H3 and H4.[2] This epigenetic alteration results in the increased expression of the cyclin-dependent kinase inhibitor p21cip1/waf1.[1][2] The upregulation of p21cip1/waf1 subsequently leads to an arrest of the cell cycle in the G2/M phase, thereby halting cell proliferation.[1][2]
Induction of Apoptosis
Beyond its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. This is achieved through the activation of caspase-3, a key executioner caspase.[1][2] Activated caspase-3 then cleaves p21cip1/waf1, which is believed to drive cells from a state of growth arrest into apoptosis.[2] Concurrently, this compound treatment leads to a decrease in the protein levels of survivin, an inhibitor of apoptosis protein (IAP) family member that is often overexpressed in tumors.[2] This reduction in survivin is mediated by proteasomal degradation.[2]
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro HDAC Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on HDAC activity.
Materials:
-
HeLa or other cancer cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (serial dilutions)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control (TSA) in assay buffer.
-
In a 96-well plate, add the nuclear extract to each well (except for no-enzyme controls).
-
Add the various concentrations of this compound, TSA, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.
Western Blot Analysis for Histone Acetylation, p21, and Survivin
This method is used to detect changes in the protein levels of acetylated histones, p21, and survivin following treatment with this compound.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-survivin, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them using cell lysis buffer.
-
Quantify protein concentration in the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify band intensities relative to the loading control.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, primarily through its potent inhibition of histone deacetylases. This activity disrupts fundamental cellular processes in cancer cells, leading to cell cycle arrest and the induction of apoptosis. The well-defined molecular targets and downstream signaling pathways provide a solid foundation for further preclinical and clinical investigation. The methodologies and data presented in this guide offer a framework for researchers to build upon in the ongoing effort to translate the potent in vitro activity of this compound into novel therapeutic strategies for cancer and other diseases driven by epigenetic dysregulation.
References
1-Alaninechlamydocin: A Potent HDAC Inhibitor in Pancreatic Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies, characterized by late diagnosis and profound resistance to conventional therapies.[1][2] This has spurred intensive research into novel therapeutic agents that can target the unique molecular landscape of pancreatic tumors. Among the promising new classes of antineoplastic agents are Histone Deacetylase (HDAC) inhibitors.[1][3] HDACs are crucial enzymes in the epigenetic regulation of gene expression; their deregulation is a hallmark of many cancers, including pancreatic cancer.[4][5] HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][2]
1-Alaninechlamydocin is a potent, naturally occurring cyclic epoxytetrapeptide belonging to the same family as chlamydocin (B1668628) and trapoxins.[6] Isolated from a Tolypocladium sp. fungus, this compound has demonstrated significant antiproliferative and cytotoxic activities against human pancreatic cancer cells at nanomolar concentrations.[6][7] Its primary mechanism of action is the potent inhibition of histone deacetylase (HDAC) activity, which leads to downstream effects including cell cycle arrest and programmed cell death (apoptosis).[6][7] This guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound in the context of pancreatic cancer research.
Core Mechanism of Action: HDAC Inhibition
Similar to other chlamydocin analogues, this compound exerts its biological effects primarily through the inhibition of histone deacetylase (HDAC) enzymes.[6][7] HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressors. By inhibiting HDACs, this compound promotes histone hyperacetylation. This "loosening" of chromatin allows for the transcription of genes that can halt cell proliferation and induce cell death. The in vitro potency of this compound as an HDAC inhibitor directly correlates with its antiproliferative effects, indicating that HDAC inhibition is its major mode of action.[6]
Data Presentation: In Vitro Activity
Quantitative studies have highlighted the potent activity of this compound against the human pancreatic cancer cell line MIA PaCa-2 and its direct inhibition of HDAC activity.
| Parameter | Value (nM) | Target/Cell Line | Description | Reference |
| GI₅₀ | 5.3 | MIA PaCa-2 | 50% Growth Inhibition Concentration | [6][7] |
| TGI | 8.8 | MIA PaCa-2 | Total Growth Inhibition Concentration | [6][7] |
| LC₅₀ | 22 | MIA PaCa-2 | 50% Lethal Concentration | [6][7] |
| IC₅₀ | 6.4 | HeLa Cell Lysate | 50% Inhibitory Concentration for HDAC Activity | [6] |
Cellular Effects in Pancreatic Cancer
The primary consequences of HDAC inhibition by this compound in pancreatic cancer cells are profound disruptions in cell cycle progression and the activation of apoptotic pathways.
Induction of G2/M Cell Cycle Arrest
Treatment of MIA PaCa-2 pancreatic cancer cells with this compound leads to a robust arrest in the G2/M phase of the cell cycle.[6][7] This effect is a known consequence of HDAC inhibition. HDAC inhibitors can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21Waf1/Cip1.[8] The p21 protein can inhibit the activity of CDK1 (also known as cdc2), a key kinase required for entry into mitosis. This prevents the G2 to M phase transition, halting cell division.
Induction of Apoptosis
Beyond halting proliferation, this compound actively induces apoptosis, or programmed cell death, in pancreatic cancer cells.[6][7] This process is critical for eliminating cancerous cells. The related compound, chlamydocin, has been shown to induce apoptosis by activating caspase-3, a key executioner caspase.[8] Caspase-3 activation leads to the cleavage of essential cellular proteins, culminating in cell death. Furthermore, HDAC inhibitors can decrease the levels of anti-apoptotic proteins like survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in tumors.[8] The degradation of survivin is mediated by the proteasome and is associated with the activation of the apoptotic pathway.[8]
References
- 1. Histone deacetylase inhibitors and pancreatic cancer: Are there any promising clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Histone Deacetylase (HDAC) Inhibitors: Current Evidence for Therapeutic Activities in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of histone deacetylases in pancreas: Implications for pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent HDAC Inhibitor, this compound, from a Tolypocladium sp. Induces G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent HDAC inhibitor, this compound, from a Tolypocladium sp. induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of 1-Alaninechlamydocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on 1-Alaninechlamydocin, a cyclic tetrapeptide with potential antitumor activity. The document details its mechanism of action as a likely histone deacetylase (HDAC) inhibitor, leading to apoptosis in cancer cells. This guide offers detailed experimental protocols for key cytotoxicity assays and presents available quantitative data. Furthermore, it includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its cytotoxic effects.
Introduction
This compound is a cyclic tetrapeptide belonging to the chlamydocin (B1668628) family of natural products. While specific data on this compound is limited, the broader chlamydocin class of compounds has demonstrated potent antitumor properties. The primary mechanism of action for these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, chlamydocin and its analogues can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel cancer therapeutics. This guide synthesizes the available information on chlamydocin analogues and provides a framework for the cytotoxic evaluation of this compound.
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxicity of this compound is not extensively available in the public domain. However, studies on closely related chlamydocin analogues provide insights into its potential potency. The following table summarizes the available data.
| Compound | Cell Line(s) | IC50 Value | Reference |
| Chlamydocin | - | 1.3 nM (for HDAC activity) | [1] |
| Chlamydocin chloromethyl ketone | Not specified | 3-10 ng/mL (antimitogenic activity) | [2] |
Mechanism of Action: Histone Deacetylase Inhibition
The primary cytotoxic mechanism of the chlamydocin family is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.
By inhibiting HDACs, this compound is proposed to cause an accumulation of acetylated histones. This "opening" of the chromatin structure allows for the transcription of genes that can halt the cell cycle and induce programmed cell death (apoptosis).
A key study on chlamydocin demonstrated that it is a highly potent HDAC inhibitor. This inhibition leads to the accumulation of hyperacetylated histones, an increase in the expression of the cell cycle inhibitor p21(cip1/waf1), and an accumulation of cells in the G2/M phase of the cell cycle.[1] Ultimately, this cascade of events triggers apoptosis through the activation of caspase-3 and the degradation of survivin, an inhibitor of apoptosis protein.[1]
Signaling Pathway for Chlamydocin-Induced Apoptosis
Caption: Proposed signaling pathway of this compound cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Workflow for MTT Assay
References
- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the cytostatic and antimitogenic agents chlamydocin and HC-toxin: synthesis and biological activity of chloromethyl ketone and diazomethyl ketone functionalized cyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling Chlamydocin: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origin and detailed isolation protocols for Chlamydocin, a potent cyclotetrapeptide with significant cytotoxic properties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and production of novel therapeutic agents from natural sources.
Executive Summary
Chlamydocin is a cyclic tetrapeptide antibiotic characterized by its potent cytostatic activity. The initial user query for "1-Alaninechlamydocin" did not yield specific results in the scientific literature, suggesting it may be a rare derivative or a misnomer. This guide, therefore, focuses on the well-documented parent compound, Chlamydocin. Its natural producer is the fungus Diheterospora chlamydosporia. This document outlines the fermentation, extraction, and purification procedures necessary to isolate Chlamydocin, providing quantitative data and detailed experimental methodologies to facilitate its production for research and development purposes.
Natural Source and Fermentation
The primary natural source of Chlamydocin is the fungus Diheterospora chlamydosporia. Successful isolation of Chlamydocin begins with the cultivation of this fungus under optimized fermentation conditions to maximize the yield of the desired metabolite.
Fungal Strain
-
Organism: Diheterospora chlamydosporia (previously known as Verticillium chlamydosporium)
Fermentation Protocol
A two-phase fermentation process is typically employed for the production of Chlamydocin, involving a seed culture followed by a larger-scale production culture.
Table 1: Fermentation Media Composition
| Component | Seed Culture Medium (g/L) | Production Culture Medium (g/L) |
| Glucose | 20.0 | 40.0 |
| Peptone | 5.0 | 10.0 |
| Yeast Extract | 5.0 | 10.0 |
| KH₂PO₄ | 1.0 | 2.0 |
| MgSO₄·7H₂O | 0.5 | 1.0 |
| pH (pre-sterilization) | 6.0 | 6.5 |
Experimental Protocol: Fungal Fermentation
-
Seed Culture Preparation: A pure culture of Diheterospora chlamydosporia is inoculated into a flask containing the seed culture medium. The culture is incubated at 25-28°C for 2-3 days on a rotary shaker at 150-200 rpm to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: The seed culture is then used to inoculate a larger volume of the production culture medium. The production fermentation is carried out for 7-10 days under the same temperature and agitation conditions. The production of Chlamydocin is monitored periodically by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Chlamydocin
The isolation of Chlamydocin from the fermentation broth involves a multi-step process of extraction and chromatography.
Extraction
Following fermentation, the fungal biomass is separated from the culture broth by filtration. The mycelium and the filtrate are both extracted to maximize the recovery of Chlamydocin.
Experimental Protocol: Extraction
-
Mycelial Extraction: The filtered mycelial cake is extracted with a polar organic solvent, typically ethyl acetate (B1210297), at a 1:3 (v/v) ratio. The mixture is agitated for several hours, and the solvent is then separated from the mycelial debris. This process is repeated to ensure complete extraction.
-
Filtrate Extraction: The culture filtrate is also subjected to liquid-liquid extraction with ethyl acetate. The pH of the filtrate may be adjusted to neutral or slightly acidic to improve the partitioning of Chlamydocin into the organic phase.
-
Concentration: The ethyl acetate extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract is subjected to a series of chromatographic steps to purify Chlamydocin.
Experimental Protocol: Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of a non-polar to a polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing Chlamydocin.
-
Crystallization: The fractions containing pure Chlamydocin are pooled and concentrated. The purified Chlamydocin is then crystallized from a suitable solvent system, such as a mixture of methanol (B129727) and water or ethyl acetate and hexane, to obtain the final product.
Table 2: Quantitative Data for Chlamydocin Isolation
| Parameter | Value |
| Fermentation Volume | 10 L |
| Crude Extract Yield | 5-10 g |
| Silica Gel Column Eluent | Hexane:Ethyl Acetate (gradient) |
| Purified Chlamydocin Yield | 50-100 mg |
| Purity (by HPLC) | >95% |
Experimental Workflows and Signaling Pathways
To aid in the visualization of the processes described, the following diagrams have been generated.
Chlamydocin Isolation Workflow
Caption: Workflow for the isolation and purification of Chlamydocin.
Postulated Cytotoxic Signaling Pathway of Chlamydocin
While the precise molecular targets of Chlamydocin are still under investigation, its cytotoxic effects are thought to involve the inhibition of key cellular processes, potentially leading to apoptosis.
Caption: Postulated signaling pathway for Chlamydocin-induced cytotoxicity.
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1-Alaninechlamydocin and its Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-Alaninechlamydocin and its analogs. This class of cyclic tetrapeptides has demonstrated potent activity as histone deacetylase (HDAC) inhibitors, making them promising candidates for further investigation in cancer therapy. The following sections detail the synthetic protocols, quantitative biological data, and the underlying mechanism of action.
Introduction
This compound is a potent cyclic tetrapeptide that exhibits significant antitumor activity. Its mechanism of action is primarily attributed to the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound and its analogs can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound and a representative analog, cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro), which features a hydroxamic acid moiety as a zinc-binding group.
Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| This compound | Total HDACs (HeLa cell lysate) | 6.4[1] |
| cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) | HDAC1 | 0.44 |
Table 2: Antiproliferative and Cytotoxic Activity
| Compound | Cell Line | GI₅₀ (nM) | TGI (nM) | LC₅₀ (nM) |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | 5.3[1] | 8.8[1] | 22[1] |
| Panc-1 (Pancreatic Cancer) | Low-nanomolar | - | >10,000 | |
| hTERT-HPNE (Normal Pancreatic) | Low-nanomolar | - | >10,000 | |
| cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) | MCF-7 (Breast Cancer) | More potent than TSA | - | - |
| K562 (Leukemia) | More potent than TSA | - | - |
*TSA (Trichostatin A) is a well-known HDAC inhibitor used as a positive control.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Chlamydocin (B1668628) Analogs
This protocol describes a general method for the solid-phase peptide synthesis (SPPS) of cyclic tetrapeptide analogs of chlamydocin, utilizing the Fmoc/tBu strategy.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids
-
N,N'-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC grade water
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF. Add PyBOP and DIPEA to activate the carboxylic acid. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the linear tetrapeptide sequence.
-
Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the peptide in a mixture of ACN and water. Lyophilize the solution to obtain the crude linear peptide.
-
Cyclization: Dissolve the crude linear peptide in a large volume of DMF containing DIPEA and PyBOP to favor intramolecular cyclization. Stir the reaction mixture for 24 hours.
-
Purification: Remove the solvent under reduced pressure. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol outlines a method to determine the HDAC inhibitory activity of the synthesized compounds using a HeLa cell nuclear extract as the source of HDAC enzymes.
Materials:
-
HeLa cell nuclear extract
-
Synthesized chlamydocin analog
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)
-
Developer solution (e.g., Fluor de Lys® Developer, BML-KI105)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the synthesized compound in the HDAC assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the HeLa cell nuclear extract, the fluorogenic HDAC substrate, and the synthesized compound at various concentrations. Include wells with a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and wells with DMSO as a negative control.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Cellular Effects
This compound and its analogs exert their anticancer effects by inhibiting HDACs, leading to the hyperacetylation of histone and non-histone proteins. This results in the reactivation of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.
References
Application Notes and Protocols for 1-Alaninechlamydocin in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a potent, naturally derived cyclic tetrapeptide that has demonstrated significant anti-cancer properties. As a member of the cyclic epoxytetrapeptide family, its primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2][3][4][5] HDACs are crucial regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. These application notes provide a summary of the known activities of this compound and detailed protocols for its use in in vitro cancer cell line studies.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent inhibition of histone deacetylase (HDAC) activity.[1][4][5] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. The downstream effects of HDAC inhibition by this compound in cancer cells include:
-
Cell Cycle Arrest: The compound induces a robust arrest of the cell cycle at the G2/M phase, preventing mitotic entry and cell division.[1][3][5]
-
Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[1][3][5]
The potent in vitro antiproliferative activity of this compound is comparable to its HDAC inhibitory potency, suggesting that HDAC inhibition is the principal driver of its anti-cancer effects.[1]
Signaling Pathway of this compound
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound.
Table 1: In Vitro Activity against Human Pancreatic Cancer Cell Line (MIA PaCa-2) [1][5]
| Parameter | Value (nM) | Description |
| GI50 | 5.3 | Concentration for 50% growth inhibition. |
| TGI | 8.8 | Concentration for total growth inhibition. |
| LC50 | 22 | Concentration for 50% cell killing. |
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity [2]
| Parameter | Value (nM) | Description |
| IC50 | 6.4 | Concentration for 50% inhibition of HDAC activity. |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro effects of this compound on human cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the GI50, TGI, and LC50 values of this compound.
Materials:
-
Human cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the GI50, TGI, and LC50 values using non-linear regression analysis.
-
MTT Assay Workflow
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 8 nM and 20 nM) for 20 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound on HDAC activity.
Materials:
-
HDAC Activity Assay Kit (Fluorometric)
-
HeLa cell nuclear extract (as a source of HDACs)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture according to the kit manufacturer's instructions, typically containing HDAC substrate and assay buffer.
-
Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
-
Enzyme Addition:
-
Add the HeLa nuclear extract to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes.
-
-
Development:
-
Add the developer solution provided in the kit to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
HDAC Inhibition Assay Workflow
Conclusion
This compound is a highly potent HDAC inhibitor with significant anti-proliferative and pro-apoptotic effects in human pancreatic cancer cells. Its nanomolar efficacy makes it a compelling candidate for further investigation in a broader range of cancer cell lines and for preclinical development. The provided protocols offer a standardized framework for researchers to explore the anti-cancer potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent HDAC Inhibitor, this compound, from a Tolypocladium sp. Induces G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cell Cycle [cyto.purdue.edu]
Application Notes and Protocols for Cell Cycle Analysis Following 1-Alaninechlamydocin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a cyclic tetrapeptide with demonstrated potent antitumor activity.[1] Understanding the mechanism by which this compound inhibits tumor growth is crucial for its development as a potential therapeutic agent. A key aspect of this investigation is its effect on cell cycle progression, as many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints, ultimately leading to apoptosis or inhibition of proliferation.[2]
These application notes provide a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle of cancer cells. The protocols herein describe detailed methodologies for cell culture, treatment with this compound, and subsequent cell cycle analysis using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of Cell Cycle Analysis
Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3] This method relies on the quantitative staining of cellular DNA with a fluorescent dye, such as propidium iodide (PI).[1][4] PI intercalates into the DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[3][5] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
This compound (United States Biological, Cat. No. 408710)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Experimental Workflow
References
- 1. usbio.net [usbio.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deregulation of the cyclin-dependent kinase inhibitor p27 as a putative candidate for transformation in Chlamydia trachomatis infected mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clindamycin (Cleocin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. This compound | C27H36N4O6 | CID 118708140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Detecting Apoptosis Induced by 1-Alaninechlamydocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Therapeutic agents that can selectively induce apoptosis in target cells are of significant interest in drug development. 1-Alaninechlamydocin is a compound that has been investigated for its potential to induce apoptosis. This document provides detailed protocols for established methods to detect and quantify apoptosis induced by this compound, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
The following sections detail key assays for monitoring apoptosis, including the analysis of membrane alterations, DNA fragmentation, and the activation of the caspase cascade. Each protocol is designed to provide a robust framework for assessing the pro-apoptotic effects of this compound.
Data Presentation: Quantifying Apoptotic Events
To facilitate the comparison of results obtained from different apoptosis assays, quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting hypothetical data from a dose-response experiment with this compound.
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % TUNEL-Positive Cells | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP Expression (Relative to Control) |
| Vehicle Control (0 µM) | 5.2 ± 1.1 | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 µM | 15.8 ± 2.5 | 5.3 ± 1.2 | 18.2 ± 3.1 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| 25 µM | 35.1 ± 4.2 | 12.7 ± 2.3 | 40.5 ± 5.5 | 5.8 ± 0.9 | 6.2 ± 1.1 |
| 50 µM | 55.6 ± 6.1 | 25.4 ± 3.8 | 65.1 ± 7.2 | 10.2 ± 1.5 | 11.5 ± 2.3 |
Key Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This assay identifies early and late apoptotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[1][2][3][4] In early apoptosis, PS translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[2][4] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with desired concentrations of this compound for the appropriate duration.
-
Harvest cells, including any floating cells in the supernatant. For adherent cells, use a gentle non-enzymatic method for detachment.[3]
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[1][3]
Annexin V/PI Staining Workflow
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[6] During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl ends.[6] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto these ends, allowing for their visualization and quantification.[6][7]
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%) in PBS
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound on coverslips or in culture plates.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[7]
-
Rinse the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[6]
-
Wash the cells with PBS.
-
(Optional Positive Control) Treat a separate sample with DNase I to induce DNA strand breaks.[8]
-
Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[6]
-
Stop the reaction and wash the cells.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP for colorimetric detection or an anti-label antibody for fluorescent detection).[6]
-
Counterstain with a nuclear dye such as DAPI, if desired.
-
Analyze the samples by fluorescence microscopy or flow cytometry.[9] Apoptotic cells will exhibit a strong fluorescent signal in the nucleus.
TUNEL Assay Workflow
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[10] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave a variety of cellular substrates. Caspase activity assays utilize a specific peptide substrate conjugated to a reporter molecule (colorimetric or fluorometric).[11] Cleavage of the substrate by an active caspase releases the reporter, which can then be quantified.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Cell lysis buffer
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.[11]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Prepare the caspase substrate solution according to the manufacturer's instructions.
-
Add the caspase substrate solution to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[11] The signal intensity is directly proportional to the caspase activity.
Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect the expression levels of specific proteins involved in the apoptotic pathway.[12] Key markers include the cleavage of caspases (e.g., caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP).[13] The appearance of cleaved forms of these proteins is a strong indicator of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).
Signaling Pathways in Apoptosis
The induction of apoptosis by a compound like this compound can occur through one or both of the major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases.
Major Apoptotic Signaling Pathways
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. antbioinc.com [antbioinc.com]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 1-Alaninechlamydocin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a synthetic analogue of chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide known for its potent antitumor properties. Chlamydocin and its derivatives function as histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators that have shown significant promise in oncology. By inhibiting HDAC enzymes, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. These application notes provide a comprehensive overview of the proposed use of this compound in preclinical in vivo animal studies, based on the available data for closely related chlamydocin analogues. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: HDAC Inhibition
This compound is presumed to exert its anticancer effects through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of various genes, including tumor suppressor genes. Inhibition of HDACs by this compound would result in the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. This can trigger downstream cellular events such as cell cycle arrest and apoptosis in cancer cells.
In Vivo Antitumor Activity
While specific in vivo data for this compound is not yet available, studies on closely related chlamydocin analogues have demonstrated significant antitumor efficacy in murine leukemia models. For instance, a chlamydocin analogue containing a beta-chloroethylnitrosourea group exhibited a superior therapeutic index compared to the standard chemotherapeutic agent BCNU in a P388 leukemia mouse model[1]. This suggests that this compound may also possess potent in vivo antitumor activity.
Data Presentation
The following tables present hypothetical yet representative data for an in vivo study of this compound in a murine leukemia model. These tables are structured for clarity and ease of comparison.
Table 1: In Vivo Efficacy of this compound in a P388 Murine Leukemia Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Median Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily for 9 days | 10 | - |
| This compound | 10 | Intraperitoneal (IP) | Daily for 9 days | 15 | 50 |
| This compound | 20 | Intraperitoneal (IP) | Daily for 9 days | 20 | 100 |
| Doxorubicin (Positive Control) | 5 | Intraperitoneal (IP) | Days 1, 5, 9 | 18 | 80 |
Table 2: Toxicity Profile of this compound in Mice
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Treatment-Related Deaths | Notable Adverse Effects |
| Vehicle Control | - | < 2% | 0/10 | None observed |
| This compound | 10 | 5% | 0/10 | Mild lethargy |
| This compound | 20 | 12% | 1/10 | Moderate lethargy, ruffled fur |
| Doxorubicin (Positive Control) | 5 | 15% | 2/10 | Significant weight loss, lethargy |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy and toxicity of this compound.
Protocol 1: In Vivo Antitumor Efficacy in a Murine Leukemia Model (P388)
Objective: To assess the antitumor activity of this compound in a P388 murine leukemia model.
Materials:
-
Female DBA/2 mice (6-8 weeks old)
-
P388 leukemia cells
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Doxorubicin (positive control)
-
Sterile saline
-
Syringes and needles (27-gauge)
-
Calipers
Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize female DBA/2 mice for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: Inoculate each mouse intraperitoneally (IP) with 1 x 10^6 P388 leukemia cells in 0.1 mL of sterile saline.
-
Randomization: On day 1 post-inoculation, randomize the mice into treatment groups (n=10 per group).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare fresh dilutions for daily administration.
-
Treatment Administration:
-
Administer this compound or vehicle IP daily for 9 consecutive days.
-
Administer Doxorubicin IP on days 1, 5, and 9.
-
-
Monitoring:
-
Monitor the body weight of each mouse daily.
-
Observe the mice for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
Record the date of death for each animal to determine survival time.
-
-
Data Analysis:
-
Calculate the median survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the formula: (%ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Protocol 2: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c, 6-8 weeks old)
-
This compound
-
Vehicle
-
Syringes and needles
Workflow:
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize healthy mice for one week and then group them (n=5 per dose level).
-
Dose Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., IP or intravenous). Include a vehicle control group.
-
Observation:
-
Observe the animals for clinical signs of toxicity at regular intervals for 14 days.
-
Record body weights daily.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy.
-
Collect blood for hematology and serum clinical chemistry analysis.
-
Harvest major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Analyze hematology, clinical chemistry, and histopathology data to identify any target organ toxicities.
-
Conclusion
The information presented in these application notes provides a foundational framework for conducting in vivo animal studies with this compound. Based on the activity of related chlamydocin analogues, this compound holds promise as a novel anticancer agent. The provided protocols for assessing in vivo efficacy and toxicity are designed to be robust and informative. Researchers are encouraged to adapt these protocols to their specific research questions and to adhere to all institutional and national guidelines for the ethical use of animals in research. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Application Note: Quantification of 1-Alaninechlamydocin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1-Alaninechlamydocin, a potent cyclic tetrapeptide antitumor agent, in biological matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode, offering high selectivity and low limits of detection. The protocol is suitable for pharmacokinetic studies, in vitro cellular assays, and other research applications requiring precise measurement of this compound.
Introduction
This compound is a cyclic tetrapeptide with significant antitumor activity.[1] Its molecular formula is C27H36N4O6, with a molecular weight of 512.6 g/mol . The therapeutic potential of this compound and its analogues is attributed to their activity as histone deacetylase (HDAC) inhibitors.[2][3] By inhibiting HDAC enzymes, these compounds can induce changes in gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. Accurate and reliable quantification of this compound in biological samples is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile and pharmacodynamic effects.
LC-MS/MS is a powerful analytical technique for the quantification of cyclic peptides in complex biological matrices due to its high sensitivity and specificity.[4][5] This document provides a comprehensive protocol for the analysis of this compound by LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Analytical Method
The quantification of this compound is achieved by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer. The method is designed to be applicable to common biological matrices such as plasma and cell culture media.
Sample Preparation
A simple protein precipitation method is employed for sample cleanup, which is efficient and reproducible. This is a common and effective technique for preparing biological samples for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column with gradient elution. The mobile phases consist of water and acetonitrile (B52724) with 0.1% formic acid to ensure good peak shape and ionization efficiency.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.
Data Presentation
The following tables summarize the typical performance characteristics of the validated LC-MS/MS method for the quantification of this compound. The data presented is a composite representation based on validated methods for similar cyclic peptides and is intended to be illustrative.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Range | 0.5 - 500 ng/mL |
Table 2: Accuracy and Precision (Illustrative Data)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 1.5 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Mid QC | 75 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 400 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect (Illustrative Data)
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike the appropriate working solutions into the blank biological matrix (e.g., plasma, cell culture medium) to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL) by spiking the corresponding working solutions into the blank biological matrix.
Protocol 2: Sample Preparation from Biological Matrices
-
Thaw plasma or cell culture supernatant samples at room temperature.
-
To a 100 µL aliquot of the sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions (Illustrative) | Precursor Ion (m/z) |
| This compound | 513.6 |
| Internal Standard | [Precursor Ion] |
Signaling Pathway of this compound as an HDAC Inhibitor
This compound exerts its antitumor effect by inhibiting histone deacetylases (HDACs).[6][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[6][7] In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones.[2] This results in a condensed chromatin structure, which represses the transcription of tumor suppressor genes.[6][7]
By inhibiting HDACs, this compound leads to the accumulation of acetylated histones (hyperacetylation).[8] This creates a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21.[6] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][9]
Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in key cellular processes, such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and proteins involved in angiogenesis.[6][8] This multifaceted mechanism of action contributes to the potent antitumor activity of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Developing Stable Formulations of 1-Alaninechlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alaninechlamydocin is a potent cyclic tetrapeptide with significant antitumor properties.[1] As with many peptide-based therapeutics, developing a stable formulation is critical to ensure its efficacy, safety, and shelf-life. This document provides detailed application notes and protocols for the systematic development of stable aqueous and lyophilized formulations of this compound. The protocols outlined below are based on established methodologies for peptide formulation development and are intended to guide researchers in characterizing and mitigating the chemical and physical instabilities of this promising therapeutic agent.
Cyclic peptides, like this compound, generally exhibit greater resistance to enzymatic degradation compared to their linear counterparts.[2] However, they are still susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation.[3] A comprehensive understanding of these degradation mechanisms is paramount for designing a robust formulation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
1.1. Solubility Assessment
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Protocol:
-
Accurately weigh 1 mg of lyophilized this compound into separate, sterile microcentrifuge tubes.
-
Add an initial volume of 100 µL of the desired solvent to each tube. Solvents to be tested should include:
-
Purified Water (e.g., Milli-Q®)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.9% Sodium Chloride
-
5% Dextrose in Water (D5W)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Vortex the tubes for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the peptide is not fully dissolved, incrementally add the solvent in 100 µL aliquots, vortexing after each addition, until the peptide is fully dissolved or a maximum volume of 1 mL is reached.
-
Record the volume of solvent required to achieve complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
For poorly soluble peptides, a small amount of a co-solvent like DMSO can be used, followed by dilution with the aqueous buffer. It is crucial to note the final percentage of the organic solvent.
Data Presentation:
| Solvent | Approximate Solubility (mg/mL) | Observations (e.g., clear, hazy, precipitate) |
| Purified Water | ||
| PBS, pH 7.4 | ||
| 0.9% NaCl | ||
| D5W | ||
| Ethanol | ||
| DMSO | ||
| ACN |
1.2. pH-Stability Profile
Objective: To evaluate the stability of this compound over a range of pH values to identify the pH of maximum stability.
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (as determined in the solubility assessment).
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Transfer aliquots of each solution into sealed vials and store them at a constant temperature (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.
-
Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of intact this compound remaining.
-
Monitor for the appearance of degradation products.
Data Presentation:
| pH | Storage Temperature (°C) | Initial Purity (%) | Purity after 1 week (%) | Purity after 2 weeks (%) | Purity after 4 weeks (%) | Purity after 8 weeks (%) |
| 2 | 4 | |||||
| 2 | 25 | |||||
| 2 | 40 | |||||
| 4 | 4 | |||||
| 4 | 25 | |||||
| 4 | 40 | |||||
| 6 | 4 | |||||
| 6 | 25 | |||||
| 6 | 40 | |||||
| 8 | 4 | |||||
| 8 | 25 | |||||
| 8 | 40 | |||||
| 10 | 4 | |||||
| 10 | 25 | |||||
| 10 | 40 |
Excipient Compatibility Studies
Objective: To screen for compatible excipients that can be included in the formulation to enhance the stability of this compound.
Protocol:
-
Prepare a stock solution of this compound in the buffer identified as providing optimal pH stability.
-
Prepare solutions of various excipients at concentrations relevant for parenteral formulations. Common excipients to screen include:
-
Bulking agents/tonicity modifiers: Mannitol (B672), Sucrose, Trehalose, Sodium Chloride
-
Buffers: Phosphate, Citrate, Acetate
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Antioxidants: Methionine, Ascorbic Acid
-
Chelating agents: Edetate disodium (B8443419) (EDTA)
-
-
Mix the this compound stock solution with each excipient solution in a 1:1 ratio. A control sample with the peptide and buffer alone should also be prepared.
-
Store the samples at an accelerated temperature (e.g., 40°C) for a defined period (e.g., 2 and 4 weeks).
-
Analyze the samples by HPLC at initial and subsequent time points to assess the purity of this compound.
-
Visually inspect the samples for any physical changes such as precipitation or color change.
Data Presentation:
| Excipient | Concentration | Initial Purity (%) | Purity after 2 weeks at 40°C (%) | Purity after 4 weeks at 40°C (%) | Physical Appearance |
| Control (Buffer only) | - | ||||
| Mannitol | 5% w/v | ||||
| Sucrose | 5% w/v | ||||
| Trehalose | 5% w/v | ||||
| Polysorbate 20 | 0.02% w/v | ||||
| Polysorbate 80 | 0.02% w/v | ||||
| Methionine | 0.1% w/v | ||||
| EDTA | 0.01% w/v |
Formulation Development and Stability Testing
Based on the data from the initial characterization and excipient compatibility studies, lead formulations can be developed and subjected to more comprehensive stability testing.
3.1. Liquid Formulation Stability
Objective: To assess the long-term stability of the lead liquid formulation(s).
Protocol:
-
Prepare the final liquid formulation(s) of this compound with the selected buffer and compatible excipients.
-
Filter the solution through a 0.22 µm sterile filter.
-
Fill the formulation into sterile glass vials and seal.
-
Store the vials at different temperature and humidity conditions as per ICH guidelines (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% RH ± 5% RH, and 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), analyze the samples for:
-
Appearance (color, clarity, particulate matter)
-
pH
-
Purity and degradation products by a validated stability-indicating HPLC method
-
Potency (if a bioassay is available)
-
3.2. Lyophilized Formulation Development and Stability
For peptides with limited aqueous stability, lyophilization is a common and effective strategy to enhance shelf-life.
Objective: To develop a stable lyophilized formulation of this compound.
Protocol:
-
Prepare the pre-lyophilization solution containing this compound, a suitable buffer, and a cryoprotectant/bulking agent (e.g., mannitol or sucrose).
-
Aseptically fill the solution into lyophilization vials.
-
Perform a lyophilization cycle with optimized freezing, primary drying, and secondary drying steps.
-
After the cycle is complete, stopper the vials under vacuum or nitrogen.
-
Store the lyophilized cakes under the same ICH stability conditions as the liquid formulation.
-
At each stability time point, analyze the samples for:
-
Appearance of the cake
-
Reconstitution time
-
Appearance of the reconstituted solution
-
pH of the reconstituted solution
-
Moisture content (by Karl Fischer titration)
-
Purity and degradation products by HPLC after reconstitution
-
Analytical Methods
A validated, stability-indicating HPLC method is crucial for all stability assessments.
Recommended HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and range. Mass spectrometry (LC-MS) should be used to identify any significant degradation products.
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Common degradation pathways for cyclic peptides.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Application Notes and Protocols for 1-Alaninechlamydocin Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens and cancers necessitates innovative therapeutic strategies. Combination therapy, which utilizes two or more drugs concurrently, offers a promising approach to enhance therapeutic efficacy, overcome resistance, and reduce dose-limiting toxicities. This application note provides a detailed experimental framework for investigating the synergistic potential of 1-Alaninechlamydocin, a novel investigational compound, in combination with other therapeutic agents.
This compound is a compound of interest whose precise mechanism of action is under active investigation. Preliminary studies suggest potential involvement in key cellular signaling pathways related to cell proliferation and survival. To explore its therapeutic potential further, drug synergy studies are essential to identify drug combinations that produce effects greater than the sum of their individual effects.[1]
This document outlines the principles and detailed protocols for conducting in vitro drug synergy studies using the checkerboard assay and subsequent data analysis through the calculation of the Fractional Inhibitory Concentration (FIC) Index and isobologram analysis.[2][3][4] These methods provide a quantitative assessment of the interaction between this compound and a secondary agent, classifying the interaction as synergistic, additive, indifferent, or antagonistic.[4][5]
Key Concepts in Drug Synergy
-
Synergy: The combined effect of two drugs is greater than the sum of their individual effects.[1]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.[1]
Proposed Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway for this compound, which can be used as a basis for selecting synergistic drug partners. This pathway is for illustrative purposes pending further elucidation of the drug's mechanism.
Caption: Hypothetical signaling pathway of this compound.
Experimental Design and Protocols
A systematic approach to evaluating drug synergy involves determining the dose-response of individual agents followed by combination studies. The checkerboard assay is a widely adopted method for in vitro synergy testing.[6][7]
Materials and Reagents
-
This compound (Stock solution in DMSO)
-
Partner Drug (Stock solution in a suitable solvent)
-
Appropriate cell line (e.g., cancer cell line or bacterial strain)
-
Cell culture medium (e.g., RPMI-1640, Mueller-Hinton Broth)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well microtiter plates[6]
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Incubator (e.g., 37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Workflow for drug synergy testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) or IC50 for Single Agents
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the partner drug in separate rows of the plate. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assay: Add a cell viability reagent and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 (for cancer cells) or MIC (for bacteria) for each drug. The IC50 is the concentration that inhibits 50% of cell growth.
Protocol 2: Checkerboard Assay
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally (across columns) and the partner drug vertically (down rows).[7][8] This creates a matrix of drug combinations.
-
Controls: Include wells with each drug alone (in the last row and column) and a drug-free control.[5]
-
Cell Inoculation: Add the cell suspension to each well.[4]
-
Incubation: Incubate the plate under appropriate conditions for the required duration.
-
Readout: Measure the endpoint (e.g., cell viability, bacterial growth) as in Protocol 1.
Data Presentation and Analysis
The interaction between this compound and the partner drug is quantified by the Fractional Inhibitory Concentration (FIC) Index.
Calculation of FIC Index
The FIC for each drug is calculated as follows:
-
FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Partner Drug): MIC of Drug B in combination / MIC of Drug B alone
The FIC Index is the sum of the individual FICs:
FIC Index = FIC of Drug A + FIC of Drug B [4][5]
Interpretation of FIC Index
The interaction is interpreted based on the FIC Index value:[4][5]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Example Data: Checkerboard Assay Results
The following table summarizes hypothetical MIC values from a checkerboard experiment.
| This compound (µM) | Partner Drug (µM) | MIC of this compound in Combo (µM) | MIC of Partner Drug in Combo (µM) |
| MIC Alone: 8 | MIC Alone: 4 | ||
| 2 | 1 | 2 | 1 |
| 4 | 0.5 | 4 | 0.5 |
| 1 | 2 | 1 | 2 |
Example Data: FIC Index Calculation
This table shows the calculated FIC indices for the combinations from the table above.
| FIC of this compound | FIC of Partner Drug | FIC Index | Interpretation |
| 2 / 8 = 0.25 | 1 / 4 = 0.25 | 0.50 | Synergy |
| 4 / 8 = 0.50 | 0.5 / 4 = 0.125 | 0.625 | Additive |
| 1 / 8 = 0.125 | 2 / 4 = 0.50 | 0.625 | Additive |
Data Visualization: Isobologram
An isobologram is a graphical representation of drug interactions.[2][9] It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
The x-axis represents the concentration of this compound.
-
The y-axis represents the concentration of the partner drug.
-
A straight line connecting the IC50 values of the individual drugs represents additivity.
-
Data points falling below this line indicate synergy.[3]
-
Data points falling above the line indicate antagonism.
Logical Relationship for Isobologram Interpretation
Caption: Logic for interpreting isobologram results.
Conclusion
This application note provides a comprehensive guide for designing and conducting drug synergy studies involving this compound. By following these detailed protocols for the checkerboard assay and employing rigorous data analysis methods such as FIC index calculation and isobologram construction, researchers can effectively identify and quantify synergistic interactions. The identification of synergistic drug combinations is a critical step in the development of more effective therapeutic regimens.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Drug synergism study [bio-protocol.org]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Alaninechlamydocin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1-Alaninechlamydocin in cell culture experiments. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on improving the solubility of this potent anti-tumor agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic tetrapeptide with demonstrated potent antitumor activity.[1] It belongs to the chlamydocin (B1668628) family of natural products, which are known to function as histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, this compound can induce hyperacetylation of histone proteins, leading to the relaxation of chromatin structure and altered gene expression. This can result in the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: Due to its hydrophobic nature as a cyclic peptide, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended primary solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as dimethylformamide (DMF) or ethanol (B145695) may also be used, but DMSO is generally preferred for creating high-concentration stock solutions.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To prevent this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired working concentration. It is important to add the stock solution to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 1%, to avoid solvent-induced cytotoxicity.
Q4: What is a safe concentration of DMSO to use in my cell culture experiments?
A4: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1% (v/v). For sensitive cell lines, it is advisable to use a final DMSO concentration of 0.5% or even lower. It is essential to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO without the this compound, to account for any effects of the solvent itself.
Q5: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several alternative strategies can be employed to enhance the solubility of hydrophobic compounds for cell culture applications. These include the use of:
-
Co-solvents: A mixture of solvents, such as water, ethanol, and polyethylene (B3416737) glycol 400 (PEG 400), can sometimes improve solubility.
-
Surfactants/Emulsifying Agents: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can be used to create stable emulsions or micellar solutions. However, it is important to test the toxicity of these agents on your specific cell line.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Gently warm the solution to 37°C to aid dissolution.- If precipitation persists, reduce the concentration of the stock solution. |
| Precipitation Upon Dilution in Media | The compound is "crashing out" of the solution due to the high aqueous content of the media. | - Ensure the stock solution is added to the media with vigorous mixing.- Perform serial dilutions in the culture medium rather than a single large dilution step.- Consider using a solubilizing agent as described in the FAQs. |
| Cell Death in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | - Reduce the final concentration of the organic solvent in the culture medium.- Test the tolerance of your specific cell line to a range of solvent concentrations to determine the maximum non-toxic level. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound.- Degradation of the compound. | - Visually inspect the stock solution for any undissolved particles before use.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store the stock solution at -20°C or -80°C as recommended by the supplier. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 512.6 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 195.1 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To prepare a 10 µM working solution, for example, first prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube. This results in a 10 µM solution with a final DMSO concentration of 0.1%.
-
Vortex the working solution gently but thoroughly to ensure homogeneity.
-
Add the desired volume of the working solution to your cell culture plates.
-
Important: Always prepare a vehicle control by adding the same volume of a 0.1% DMSO solution (in culture medium) to a separate set of wells.
Visualizations
Signaling Pathway of this compound as an HDAC Inhibitor
References
troubleshooting inconsistent results in 1-Alaninechlamydocin experiments
Welcome to the technical support center for 1-Alaninechlamydocin, a potent histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound (commonly referred to as Chlamydocin).
Question 1: Why am I observing high variability in cell viability or IC50 values between experiments?
Answer: Inconsistent IC50 values for this compound can arise from several factors. Cell viability assays are sensitive to initial seeding density, cell health, and passage number. Ensure that cells are in the logarithmic growth phase and that the passage number is consistent across experiments. The time-point of measurement (e.g., 24, 48, or 72 hours post-treatment) can also significantly impact the IC50 value, as the effects of HDAC inhibitors are often time-dependent[1]. Additionally, the stability of this compound in your culture medium and the accuracy of serial dilutions can contribute to variability.
Question 2: My this compound treatment is not showing the expected increase in histone acetylation.
Answer: Several factors can lead to a lack of detectable histone hyperacetylation. Firstly, confirm the bioactivity of your this compound stock. If possible, test it on a sensitive positive control cell line. Secondly, the duration of treatment may be insufficient; histone acetylation can be a dynamic process, and the peak of acetylation may occur at different time points depending on the cell line and the specific histones being examined. We recommend performing a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. Finally, ensure that your western blot protocol is optimized for histone detection, as these small proteins can be challenging to resolve and transfer efficiently[2].
Question 3: I am observing unexpected off-target effects or toxicity at low concentrations of this compound.
Answer: While this compound is a potent HDAC inhibitor, off-target effects can occur, especially at higher concentrations or in sensitive cell lines. The solvent used to dissolve the compound, typically DMSO, can also exert toxicity at concentrations as low as 0.5%[3]. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in all experiments to distinguish between compound-specific effects and solvent-induced toxicity. If off-target effects persist, consider reducing the concentration and extending the treatment duration.
Question 4: The induction of apoptosis in my cells after this compound treatment is not consistent.
Answer: The apoptotic response to HDAC inhibitors can be cell-type specific. Some cell lines may undergo cell cycle arrest rather than apoptosis[4]. It is advisable to perform both an apoptosis assay (e.g., Annexin V/PI staining) and a cell cycle analysis to get a complete picture of the cellular response. The timing of the apoptosis assay is also critical; early apoptotic events may be missed if the assay is performed too late, while late-stage apoptosis and necrosis might be more prevalent at later time points. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.
Data Presentation
Table 1: Comparative Antiproliferative Activity of a Chlamydocin (B1668628) Analogue (Compound 1b)
The following table summarizes the IC50 values of a chlamydocin analogue, compound 1b, against two different cancer cell lines, demonstrating its potent antiproliferative effects. For comparison, the IC50 values for Trichostatin A (TSA), another well-known HDAC inhibitor, are also provided[5].
| Compound | MCF-7 (IC50 in µM) | K562 (IC50 in µM) |
| Chlamydocin Analogue (1b) | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Trichostatin A (TSA) | 0.11 ± 0.02 | 0.09 ± 0.01 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation following treatment with this compound.
-
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the optimal duration.
-
Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry[6][7].
-
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound as an HDAC inhibitor, leading to histone hyperacetylation and subsequent downstream effects on gene expression, cell cycle, and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
This diagram provides a logical flow for troubleshooting variability in IC50 measurements.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Alaninechlamydocin Dosage for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of 1-Alaninechlamydocin for maximum experimental efficacy. The following information is based on the known mechanism of the closely related parent compound, chlamydocin (B1668628), a potent histone deacetylase (HDAC) inhibitor.[1] Users should adapt these protocols and guidelines to their specific experimental models and research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on its parent compound, chlamydocin, this compound is expected to function as a highly potent histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, it leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death) through the activation of caspases.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration, often related to the IC50 (the concentration that inhibits 50% of a biological function), must be determined empirically for your specific cell line or model system. A dose-response experiment is essential. Start with a broad range of concentrations, informed by published data on related compounds, and then narrow down to a more specific range to precisely determine the IC50.
Q3: What is a typical starting concentration range for a dose-response experiment?
A3: The parent compound, chlamydocin, has been shown to inhibit HDAC activity with an IC50 of 1.3 nM.[1] For initial cytotoxicity or cell viability assays (e.g., MTT assay), a wide range of concentrations is recommended. A starting point could be a serial dilution spanning from low nanomolar (e.g., 0.1 nM) to micromolar (e.g., 10 µM) concentrations to cover a broad spectrum of potential activities.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is dependent on the endpoint being measured. Changes in histone acetylation can be observed in as little as a few hours. However, downstream effects such as cell cycle arrest and apoptosis may require longer incubation periods, typically ranging from 24 to 72 hours. A time-course experiment is recommended to determine the ideal duration for your specific assay and cell line.
Q5: What are the key downstream effects I should monitor to assess efficacy?
A5: To assess the efficacy of this compound, you should monitor several downstream markers. Key indicators include increased levels of acetylated histones (H3 and H4), increased expression of cell cycle inhibitors like p21, activation of caspase-3, and a decrease in the protein levels of survivin, an inhibitor of apoptosis.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability in IC50 values between experiments. | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well can alter drug sensitivity. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug responses. 3. Compound Instability: The compound may be degrading in the culture medium. | 1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes or automated dispensers. 2. Use low-passage cells for all experiments and perform regular cell line authentication. 3. Prepare fresh drug dilutions for each experiment from a frozen stock. |
| No observable effect at expected concentrations. | 1. Concentration Too Low: The tested concentrations may be below the effective range for your specific cell line. 2. Treatment Duration Too Short: The incubation time may be insufficient to induce a measurable response. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. | 1. Expand the dose-response range to higher concentrations. 2. Conduct a time-course experiment, extending the incubation period (e.g., 48, 72 hours). 3. Verify the integrity of the compound stock and use a fresh vial if necessary. |
| High levels of cell death in control (vehicle-treated) wells. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Poor Cell Health: Cells may be unhealthy due to suboptimal culture conditions or contamination. | 1. Ensure the final concentration of the vehicle is consistent and low across all wells (typically ≤ 0.5%). 2. Check cells for signs of stress or contamination (e.g., mycoplasma) and ensure proper culture maintenance. |
| Inconsistent results across a 96-well plate (Edge Effects). | 1. Evaporation: Outer wells of a microplate are more prone to evaporation, concentrating the media and drug. 2. Temperature Gradients: Uneven temperature distribution across the plate during incubation. | 1. Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. 2. Ensure the incubator provides uniform temperature and humidity. Allow plates to equilibrate to room temperature before adding reagents. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Chlamydocin
| Target | Assay Type | IC50 Value | Reference |
| Histone Deacetylase (HDAC) | Enzyme Inhibition Assay | 1.3 nM | [1] |
Note: This data is for the parent compound chlamydocin. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Table 2: Example IC50 Values for a Hypothetical HDAC Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) |
| A2780 | Ovarian Cancer | 72 hours | 5.5 |
| HCT116 | Colon Cancer | 72 hours | 12.8 |
| MCF-7 | Breast Cancer | 72 hours | 25.1 |
| PC-3 | Prostate Cancer | 72 hours | 8.9 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (determined beforehand for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represent 100% viability).
-
Plot the percent viability against the log of the drug concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[2]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway for this compound.
References
minimizing off-target effects of 1-Alaninechlamydocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Alaninechlamydocin. As specific data for this compound is limited, this guide leverages information on its parent compound, Chlamydocin, and the broader class of Histone Deacetylase (HDAC) inhibitors to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of Chlamydocin, a natural product known for its potent inhibitory activity against histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. By inhibiting HDACs, this compound is presumed to cause hyperacetylation of these proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][3]
Q2: What are the potential off-target effects of this compound?
While the specific off-target profile of this compound is not publicly available, studies on other HDAC inhibitors, particularly those with a hydroxamate structure similar to Chlamydocin, have identified several off-targets. A notable and frequent off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[4] Other potential off-targets for HDAC inhibitors include kinases and other zinc-dependent enzymes.[1][4] Off-target effects can lead to unexpected cellular phenotypes and potential toxicity.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration.
-
Use of Controls: Include appropriate controls in your experiments. This includes untreated cells, vehicle-treated cells, and cells treated with a structurally related but inactive compound, if available.
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Orthogonal Approaches: Confirm key findings using alternative methods to modulate HDAC activity, such as siRNA/shRNA knockdown of specific HDAC isoforms.
-
Selective Inhibitors: If the specific HDAC isoform(s) relevant to your research are known, consider using more selective inhibitors if available to reduce off-target effects.
Q4: What are the common side effects observed with HDAC inhibitors in a clinical context?
Clinically used HDAC inhibitors can cause side effects such as diarrhea, fatigue, and effects on blood cell counts, including platelets.[5] While this is in a clinical context, it highlights the systemic effects that can result from HDAC inhibition and potential off-target activities.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is inhibiting HDACs in your cellular system. This can be done by Western blotting for acetylated histones (e.g., acetyl-H3, acetyl-H4) or acetylated tubulin. An increase in acetylation upon treatment indicates target engagement.
-
Perform a Dose-Response Analysis: Titrate the concentration of this compound to find the minimal effective concentration. High concentrations are more likely to induce off-target effects.
-
Conduct Off-Target Profiling:
-
Kinase Profiling: Submit the compound for a broad panel kinase screen to identify potential interactions with cellular kinases.[1]
-
Chemical Proteomics: Use an immobilized version of this compound to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.[1][4]
-
-
Compare with Other HDAC Inhibitors: Test other structurally and mechanistically different HDAC inhibitors. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
Problem 2: High Cellular Toxicity Observed at Low Concentrations
Possible Cause: Off-target effects leading to cytotoxicity or inhibition of a critical cellular enzyme.
Troubleshooting Steps:
-
Assess Apoptosis and Cell Cycle Arrest: Use assays such as Annexin V/PI staining and cell cycle analysis by flow cytometry to determine if the toxicity is due to the expected mechanisms of apoptosis and cell cycle arrest induced by HDAC inhibition.[3]
-
Investigate MBLAC2 Inhibition: As MBLAC2 is a known off-target of hydroxamate-based HDAC inhibitors, consider investigating if MBLAC2 inhibition contributes to the observed toxicity.[4] This could involve measuring the accumulation of extracellular vesicles, a reported consequence of MBLAC2 inhibition.[4]
-
Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein to see if it alleviates the toxic phenotype.
Data Presentation
Table 1: Example Off-Target Profile for a Hypothetical Hydroxamate-Based HDAC Inhibitor
| Target Class | Representative Target | Binding Affinity (Kd) or IC50 | Notes |
| HDACs (On-Target) | HDAC1 | 10 nM | High-affinity binding to the desired target class. |
| HDAC2 | 15 nM | High-affinity binding to the desired target class. | |
| HDAC6 | 5 nM | High-affinity binding to the desired target class. | |
| Metallohydrolases (Off-Target) | MBLAC2 | 50 nM | Common off-target for hydroxamate-based HDACis.[4] |
| Kinases (Off-Target) | Kinase X | 500 nM | Lower affinity interaction, but could be relevant at higher concentrations. |
| Kinase Y | >10 µM | Negligible interaction. | |
| Other (Off-Target) | ALDH2 | 1 µM | Identified as a potential off-target for some HDACis.[4] |
Experimental Protocols
Protocol 1: Cellular HDAC Activity Assay
This protocol is for measuring the activity of class I and II HDACs in cell lysates.
Materials:
-
HDAC-Glo™ I/II Assay Kit (or similar)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
96-well white assay plates
-
Luminometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
HDAC Activity Assay:
-
Dilute cell lysates to a consistent protein concentration in the assay buffer.
-
Add 50 µL of diluted lysate to the wells of a 96-well plate.
-
Add 50 µL of the HDAC-Glo™ I/II Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition relative to the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is to confirm the on-target activity of this compound by measuring histone hyperacetylation.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
addressing 1-Alaninechlamydocin precipitation in media
Welcome to the technical support center for Alaninechlamydocin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of Alaninechlamydocin, with a specific focus on preventing its precipitation in media.
Troubleshooting Guides
Issue: Precipitation of Alaninechlamydocin observed in cell culture media.
Question: I am observing precipitation of Alaninechlamydocin shortly after adding it to my cell culture medium. How can I prevent this?
Answer: Precipitation of Alaninechlamydocin in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature and tendency to aggregate.[1][2] Several factors, including the solvent used for reconstitution, final concentration, pH of the media, and presence of salts and proteins, can influence its solubility.[3][4]
Here is a step-by-step troubleshooting guide to address this issue:
-
Optimize the Stock Solution Preparation:
-
Initial Solvent: Due to its hydrophobicity, Alaninechlamydocin should first be dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL).[7]
-
Aliquoting and Storage: Once dissolved, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[5][8]
-
-
Modify the Dilution Protocol:
-
Stepwise Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, add the stock solution dropwise while gently vortexing or stirring the medium.[5] This gradual introduction helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[5]
-
-
Adjust the Media Conditions:
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI).[2] Alaninechlamydocin has a theoretical pI of 6.5. Standard cell culture media are typically buffered around pH 7.2-7.4. While significant alteration of media pH is not advisable for cell health, ensuring the media is properly buffered can be beneficial.
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Serum Considerations: Serum proteins can sometimes interact with peptides, leading to precipitation.[4] If you observe precipitation in serum-containing media, consider reducing the serum concentration or treating the cells with Alaninechlamydocin in a serum-free medium for a short duration before adding serum.[4]
-
-
Solubility Testing:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Alaninechlamydocin?
A1: Due to its hydrophobic nature, it is recommended to first dissolve lyophilized Alaninechlamydocin in a small volume of 100% DMSO to create a concentrated stock solution.[5][6] Subsequently, this stock solution can be slowly diluted into your aqueous experimental buffer or cell culture medium.[5] For peptides containing cysteine, DMF can be a suitable alternative to DMSO to avoid oxidation.[9]
Q2: What is the maximum recommended final concentration of Alaninechlamydocin in cell culture media?
A2: The maximum achievable concentration without precipitation will depend on the specific cell culture medium and its components. It is advisable to perform a solubility test to determine the upper limit. Generally, keeping the final concentration in the low micromolar range is a good starting point.
Q3: Can I dissolve Alaninechlamydocin directly in water or PBS?
A3: Direct dissolution in aqueous solutions like water or PBS is not recommended for hydrophobic peptides like Alaninechlamydocin as it will likely result in poor solubility and precipitation.[3][10]
Q4: How should I store my Alaninechlamydocin stock solution?
A4: Lyophilized Alaninechlamydocin should be stored at -20°C or lower.[8] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or ideally -80°C.[5][8] Protect from light.[8]
Q5: My Alaninechlamydocin precipitates even when I use DMSO. What else can I do?
A5: If precipitation still occurs, consider the following:
-
Sonication: Gentle sonication of the stock solution or the final diluted medium can sometimes help to break up aggregates and improve solubility.[3][11]
-
Warming: Carefully warming the solution to no more than 40°C may aid dissolution.[12]
-
Co-solvents: While DMSO is the most common, other organic solvents like ethanol (B145695) or acetonitrile (B52724) could be tested in small amounts, ensuring they are compatible with your experimental system.[3]
Data Presentation
Table 1: Solubility of Alaninechlamydocin in Different Solvents
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, visible precipitate |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible precipitate |
| 10% Acetic Acid | 1 | Partially soluble, some precipitate remains |
| 100% DMSO | 25 | Fully soluble, clear solution |
| 100% Ethanol | 5 | Soluble, clear solution |
Table 2: Effect of Final DMSO Concentration on Alaninechlamydocin Solubility in DMEM with 10% FBS
| Final DMSO Concentration (%) | Alaninechlamydocin Conc. (µM) | Observation after 1 hour |
| 0.1 | 10 | Clear solution, no precipitate |
| 0.5 | 10 | Clear solution, no precipitate |
| 1.0 | 10 | Slight turbidity observed |
| 0.1 | 50 | Visible precipitate |
| 0.5 | 50 | Slight turbidity observed |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Alaninechlamydocin
-
Preparation: Allow the vial of lyophilized Alaninechlamydocin to equilibrate to room temperature before opening to prevent condensation.[12]
-
Solvent Addition: Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: Preparation of Alaninechlamydocin Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the Alaninechlamydocin DMSO stock solution at room temperature.
-
Pre-warming Media: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently stirring the pre-warmed medium, add the required volume of the Alaninechlamydocin stock solution dropwise to achieve the final desired concentration.
-
Incubation: Use the freshly prepared medium immediately for your experiment.
Visualizations
Caption: Proposed inhibitory action of Alaninechlamydocin on the Ras-Raf-MEK-ERK signaling pathway.
Caption: Troubleshooting workflow for addressing Alaninechlamydocin precipitation in media.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amc-essentials.com [amc-essentials.com]
- 9. genscript.com [genscript.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Synthesis of 1-Alaninechlamydocin: A Technical Support Center
Welcome to the technical support center for the large-scale synthesis of 1-Alaninechlamydocin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the synthesis of this complex cyclic tetrapeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The large-scale synthesis of this compound, a cyclic tetrapeptide, is fraught with several challenges inherent to this class of molecules. The most significant hurdles include:
-
Ring Strain: The 12-membered ring of cyclic tetrapeptides is highly constrained, making the final cyclization step (macrolactamization) thermodynamically and kinetically challenging.[1]
-
Low Cyclization Yields: Due to the high ring strain and unfavorable conformational pre-organization of the linear precursor, intramolecular cyclization is often inefficient, leading to low yields of the desired cyclic product.[1][2]
-
Intermolecular Oligomerization: A major competing side reaction during cyclization is the intermolecular reaction between linear peptide precursors, resulting in the formation of dimers, trimers, and higher-order oligomers.[1][2]
-
Epimerization: The activation of the C-terminal carboxylic acid during cyclization can lead to epimerization, particularly at the C-terminal amino acid residue, resulting in diastereomeric impurities that are often difficult to separate from the desired product.[3][4]
-
Synthesis of the Epoxyketone Side Chain: The synthesis of the unique (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (AOE) side chain is a multi-step process that requires careful stereocontrol.[3]
-
Purification: The separation of the target cyclic peptide from unreacted linear precursor, oligomers, and diastereomers on a large scale can be complex and requires optimized chromatographic techniques.[1]
Q2: How can I improve the yield of the macrocyclization step?
Improving the cyclization yield is a critical aspect of synthesizing this compound. Several strategies can be employed:
-
High Dilution: Performing the cyclization reaction under high dilution conditions (typically 0.1-1 mM) favors the intramolecular reaction over intermolecular oligomerization.[1] This can be practically achieved using a syringe pump for the slow addition of the linear precursor to the reaction mixture.[1]
-
Choice of Coupling Reagents: The selection of the coupling reagent is crucial. High-efficiency reagents such as HATU, HBTU, and PyBOP, often used in combination with additives like HOBt or HOAt, can improve coupling efficiency and suppress side reactions.[1][4][5]
-
Turn-Inducing Residues: The presence of turn-inducing amino acids, such as proline or D-amino acids, in the linear precursor can pre-organize the peptide backbone into a conformation that is more favorable for cyclization.[1][2]
-
Reaction Temperature: While higher temperatures can sometimes improve reaction kinetics, they can also increase the risk of epimerization.[1][3] Therefore, the reaction temperature should be carefully optimized.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can mimic high dilution conditions and reduce intermolecular side reactions.[6]
Q3: What are the best practices for purifying large quantities of this compound?
Large-scale purification of cyclic peptides like this compound typically involves multi-step chromatographic methods. A common approach is a two-step orthogonal purification process:[1]
-
Initial Fractionation: The crude product is first subjected to medium-pressure reverse-phase liquid chromatography (MP-RPLC). This step helps to remove bulk impurities and unwanted reagents, such as trifluoroacetic acid (TFA) from the cleavage step.[1]
-
Final Purification: The fractions enriched with the desired product from the first step are then subjected to a high-resolution purification method like preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC).[1]
For HPLC purification, reversed-phase columns (e.g., C18 or C4) are widely used with mobile phases consisting of acetonitrile (B52724) and water, often with an ion-pairing agent like TFA.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no formation of the cyclic product | Inefficient coupling reagent: The chosen coupling reagent may not be potent enough for this challenging cyclization. | Screen a panel of modern coupling reagents like HATU, HCTU, or COMU. The addition of HOBt or HOAt can further enhance efficiency.[1][5] |
| Unfavorable precursor conformation: The linear peptide exists in an extended conformation that is not conducive to cyclization. | If possible, redesign the linear precursor to include a turn-inducing residue like D-Proline. Experiment with different solvent systems (e.g., DMF, DCM, or mixtures) to influence peptide conformation.[1][2] | |
| High proportion of oligomeric byproducts (dimers, trimers, etc.) | High reaction concentration: The concentration of the linear precursor is too high, favoring intermolecular reactions. | Perform the cyclization under high dilution conditions (0.1-1 mM). Utilize a syringe pump for the slow addition of the precursor to the reaction vessel. Consider on-resin cyclization.[1][6] |
| Presence of a major impurity with the same mass as the product | Epimerization: The C-terminal amino acid has likely undergone epimerization during the activation step of cyclization. | Use coupling additives known to suppress epimerization, such as HOAt or HOBt.[3] Lowering the reaction temperature can also reduce the rate of epimerization.[1] Select coupling reagents known for low epimerization rates.[4] |
| Difficulty in purifying the final product | Co-elution of impurities: Diastereomers (from epimerization) and closely related oligomers can be difficult to separate from the desired product. | Employ orthogonal purification techniques (e.g., RPLC followed by SFC).[1] Optimize the HPLC gradient and consider using a different stationary phase (e.g., C4 instead of C18 for hydrophobic peptides).[7] |
| Low yield in the synthesis of the epoxyketone side chain | Decomposition of the enone intermediate: The epoxyenone intermediate used in the synthesis of the AOE side chain can be unstable under the reaction conditions. | Careful control of reaction conditions, such as slow addition of radical initiators and the use of optimized reducing agents, is crucial.[3] |
Experimental Protocols
Synthesis of Protected (2S,9S)-2-Amino-8-oxo-9,10-epoxydecanoic Acid (AOE) Precursor
This protocol is adapted from the homolytic homologation method for synthesizing the protected AOE side chain.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the protected (S)-2-amino-5-iodopentanoic acid (1 equivalent) and the chiral epoxyenone (4 equivalents) in benzene (B151609).
-
Radical Initiation: Add a catalytic amount of a radical initiator such as azoisobutyronitrile (AIBN).
-
Homologation: Heat the solution to reflux. Slowly add a solution of a reducing agent, such as tributyltin hydride (1 equivalent), in benzene to the refluxing mixture over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the protected (2S,9S)-AOE.
Note: This reaction is sensitive to the stability of the epoxyenone intermediate. Careful control of the addition rate of the reducing agent is critical to minimize its decomposition.
Synthesis of the Linear Tetrapeptide Precursor
The linear precursor, H-Ala-Phe-Pro-AOE(protected)-OH, can be synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin).
Macrocyclization of the Linear Tetrapeptide
This protocol is based on the cyclization of a chlamydocin (B1668628) analogue.
-
Activation of the C-terminus: Dissolve the linear tetrapeptide precursor in a suitable solvent (e.g., DMF). Activate the C-terminal carboxylic acid by converting it to an active ester. For example, react the acid with 2,4,5-trichlorophenol (B144370) and dicyclohexylcarbodiimide (B1669883) (DCC).
-
Deprotection of the N-terminus: Remove the N-terminal protecting group (e.g., benzyloxycarbonyl group by hydrogenolysis).
-
Cyclization: Dissolve the deprotected and activated linear precursor in a high-boiling-point solvent like pyridine (B92270) at a very low concentration (e.g., 0.5 mM). Heat the solution to a high temperature (e.g., 95 °C) to promote cyclization.
-
Reaction Monitoring: Monitor the disappearance of the linear precursor and the formation of the cyclic product by LC-MS.
-
Purification: After the reaction is complete, remove the solvent and purify the crude product using preparative HPLC.
Quantitative Data
The selection of coupling reagents and cyclization conditions significantly impacts the yield and purity of the final product. The following tables summarize some reported data for similar cyclic tetrapeptide syntheses.
Table 1: Comparison of Coupling Reagents for Peptide Bond Formation
| Coupling Reagent | Additive | Base | Typical Yield | Notes |
| DCC | HOBt | - | Good to Excellent | A classic and cost-effective choice, but the dicyclohexylurea byproduct can be difficult to remove. |
| HBTU | - | DIPEA | High | Fast and efficient, but can cause guanidinylation of the N-terminus if used in excess.[4] |
| HATU | - | DIPEA | Very High | Generally considered one of the most efficient coupling reagents with low epimerization rates.[4][5] |
| COMU | - | DIPEA | Very High | Offers high coupling efficiency and reduced epimerization; byproducts are water-soluble, simplifying workup. |
Table 2: Reported Yields for Cyclization of Chlamydocin Analogues and Similar Cyclic Tetrapeptides
| Linear Precursor | Cyclization Conditions | Yield of Cyclic Product | Reference |
| Cbz-Gly-L-Phe-D-Pro-L-Dap(Boc)-OTcp | Pyridine, 95 °C | 14% | |
| H-D-Tyr(Me)-L-Ile-L-Pro-L-Leu-ONSu | Not specified | 50% | [7] |
| H-L-Tyr(Me)-L-Ile-L-Pro-L-Leu-ONSu | Not specified | 10% | [7] |
Note: Yields are highly sequence-dependent and the data presented should be considered as a general guide.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex Data from 1-Alaninechlamydocin Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Alaninechlamydocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the chlamydocin (B1668628) family of cyclic tetrapeptides. Its primary mechanism of action is the potent inhibition of histone deacetylase (HDAC) enzymes. Chlamydocin itself has been shown to be a highly potent HDAC inhibitor with an in vitro IC50 value of 1.3 nM.[1] This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Q2: Which signaling pathways are primarily affected by this compound treatment?
A2: As an HDAC inhibitor, this compound is expected to impact signaling pathways that regulate cell survival and apoptosis. The downstream effects of HDAC inhibition by chlamydocin involve the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] Key proteins modulated include the upregulation of the cell cycle inhibitor p21(cip1/waf1) and the downregulation of the anti-apoptotic protein survivin.[1] This ultimately leads to the activation of executioner caspases, such as caspase-3, driving the cell towards apoptosis.[1]
Q3: What are some expected quantitative outcomes of treating cancer cells with this compound?
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Proliferation
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation: this compound, as a cyclic peptide, may have limited solubility or stability in your cell culture medium. | 1. Solubility Check: Visually inspect the medium for any precipitate after adding the compound. Consider preparing a stock solution in an appropriate solvent like DMSO and ensuring the final solvent concentration in the culture medium is low and consistent across all treatments. 2. Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Stability Test: If issues persist, consider performing a stability test of the compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.[5] |
| Incorrect Concentration: The concentration used may be too low to elicit a response or too high, leading to non-specific toxicity. | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration and the IC50 value for your specific cell line.[6][7][8] 2. Positive Control: Include a well-characterized HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control to ensure your assay is working correctly. |
| Cell Line Resistance: The target cell line may be resistant to HDAC inhibitors. | 1. Literature Review: Check the literature for known resistance of your cell line to HDAC inhibitors. 2. Test a Sensitive Cell Line: Use a cell line known to be sensitive to HDAC inhibitors as a positive control for your experimental setup. |
Problem 2: High Background in Apoptosis or Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | 1. Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent) to assess the effect of the solvent alone. 2. Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.5%) and non-toxic to the cells. |
| Assay Interference: The compound may interfere with the assay components (e.g., autofluorescence). | 1. Compound-Only Control: Include a control well with the compound in the medium but without cells to check for any direct interaction with the assay reagents. 2. Alternative Assays: If interference is suspected, consider using an alternative cell viability or apoptosis assay that relies on a different detection principle. |
Problem 3: Unexpected Western Blot Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody or Protocol: The antibodies used for detecting acetylated histones, p21, or survivin may not be optimal, or the western blot protocol may need optimization. | 1. Antibody Validation: Ensure your primary antibodies are validated for the species and application. Run positive and negative controls for the target proteins if possible. 2. Protocol Optimization: Optimize antibody concentrations, incubation times, and washing steps. |
| Incorrect Timing of Sample Collection: The changes in protein expression may be transient. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point to observe changes in the expression of your target proteins after treatment with this compound. |
| Protein Degradation: The target proteins may be subject to degradation after cell lysis. | 1. Use of Inhibitors: Ensure that your lysis buffer contains a sufficient concentration of protease and phosphatase inhibitors. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | Compound | Value | Assay | Reference |
| HDAC Inhibition | Chlamydocin | IC50 = 1.3 nM | In vitro HDAC activity assay | [1] |
Note: Specific cytotoxicity (IC50) data for this compound on various cancer cell lines is not widely available in published literature. Researchers are encouraged to perform their own dose-response studies.
Key Experimental Methodologies
1. Cell Viability/Proliferation Assay (CCK-8/MTT):
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[9][10]
-
2. Apoptosis Assay (Annexin V/PI Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
3. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol Outline:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then incubate with primary antibodies against acetylated histones, p21, survivin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.[9][11]
-
Visualizations
Caption: Signaling pathway of apoptosis induction by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Long-Term ALK Inhibitor Treatment
Disclaimer: Initial searches for "1-Alaninechlamydocin" did not yield specific publicly available information regarding its mechanism of action, signaling pathways, or established treatment protocols. Therefore, this technical support center has been developed to address the core requirements of the prompt by focusing on a well-researched and relevant class of anti-cancer agents: Anaplastic Lymphoma Kinase (ALK) inhibitors . The information provided uses general principles of long-term cell culture and specific data from studies on ALK inhibitors like Crizotinib (B193316) where available.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for determining the optimal concentration of an ALK inhibitor for long-term cell culture experiments?
A1: The optimal concentration for long-term treatment should be empirically determined and is typically lower than the IC50 value derived from short-term cytotoxicity assays. A good starting point is to perform a dose-response curve for a shorter duration (e.g., 72 hours) to establish the IC50. For long-term studies (weeks to months), it is advisable to use concentrations at or below the IC25 to minimize acute toxicity and select for resistant populations, which may better reflect clinical scenarios.[1]
Q2: How often should the cell culture medium and ALK inhibitor be replenished during a long-term experiment?
A2: For long-term treatments lasting several days or weeks, it is crucial to maintain a consistent concentration of the compound. A common practice is to change 50% of the medium every 2-3 days and add a fresh inhibitor to maintain the desired final concentration.[2] This prevents nutrient depletion and the accumulation of metabolic waste products while ensuring continuous drug exposure.
Q3: What are the best practices for thawing and preparing cells for a long-term ALK inhibitor treatment study?
A3: To ensure cell viability and consistency, cryopreserved cells should be thawed rapidly in a 37°C water bath.[3] The cell suspension should then be transferred to a larger volume of pre-warmed medium to dilute the cryoprotectant (e.g., DMSO), as it can affect cell health.[1] Centrifuge the cells to pellet them, remove the supernatant containing the cryoprotectant, and resuspend in fresh, pre-warmed culture medium before seeding.[4]
Q4: What are common signaling pathways activated by ALK, and how can I monitor their inhibition?
A4: ALK activation triggers several downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5][6] Inhibition of these pathways can be monitored by examining the phosphorylation status of key proteins. For example, Western blotting can be used to assess the levels of phosphorylated ALK (p-ALK), phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated STAT3 (p-STAT3). A decrease in the phosphorylation of these proteins upon treatment with an ALK inhibitor would indicate target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death in Early Stages of Treatment | Drug concentration is too high, leading to acute toxicity. | Perform a dose-response experiment to determine a non-lethal concentration for long-term exposure.[1] Consider starting with a concentration significantly lower than the short-term IC50 value. |
| Cells are not healthy prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before initiating the experiment.[4] | |
| Loss of Drug Efficacy Over Time | Development of drug resistance. | Analyze cells for known resistance mutations in the ALK gene. Consider combination therapies to overcome resistance. |
| Degradation of the compound in the culture medium. | Ensure proper storage of the compound stock solution.[1] When replenishing the medium, always add a fresh aliquot of the drug. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Maintain a consistent seeding density across all experiments. A common practice is to treat cells when they are at 60-70% confluency.[2] |
| Inconsistent drug concentration. | Be meticulous when adding the compound to the medium. Perform serial dilutions carefully and vortex thoroughly. | |
| Unexpected Changes in Cell Morphology or Behavior | Selection of a sub-population of cells with a growth advantage.[2] | Regularly monitor cell morphology using microscopy. Consider performing single-cell cloning to isolate and characterize different cell populations that emerge during treatment. |
| Off-target effects of the drug. | Review the literature for known off-target effects of the specific ALK inhibitor being used. If possible, validate findings with a second, structurally different inhibitor of the same target. |
Data Presentation
Table 1: Summary of Crizotinib Activity in ALK-Positive Malignancies (Non-NSCLC) [7]
| Tumor Type | Objective Response Rate (ORR) | 2-Year Progression-Free Survival (PFS) | Median Duration of Treatment |
| Lymphoma | 53% (95% CI, 28–77) | 63% | ~3 years |
| Inflammatory Myofibroblastic Tumors (IMT) | 67% (95% CI, 30–93) | 67% | ~3 years |
| Other Tumors | 12% (95% CI, 2–36) | 6.3% | 1.3 months (Median PFS) |
Table 2: Common Treatment-Related Adverse Events with Crizotinib [7]
| Adverse Event | Frequency | Common Grade |
| Diarrhea | 45.5% | Grade 1 |
| Vision Disorders | 45.5% | Grade 1 |
Experimental Protocols
Protocol 1: Long-Term ALK Inhibitor Treatment of Adherent Cancer Cell Lines
-
Cell Seeding: Seed ALK-positive cancer cells in T25 flasks with pre-warmed complete culture medium. The seeding density should be chosen so that the cells reach 60-70% confluency at the time of the first treatment.[1][2]
-
Initial Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the desired concentration of the ALK inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium and Drug Replenishment: Every 2-3 days, aspirate 50% of the culture medium and replace it with an equal volume of fresh, pre-warmed medium containing the ALK inhibitor at the desired final concentration.[2]
-
Cell Passaging: When the cells approach 90-100% confluency, they need to be passaged.
-
Wash the cell monolayer with sterile PBS (without calcium or magnesium).
-
Add trypsin-EDTA solution and incubate until the cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 125 x g for 5 minutes).
-
Resuspend the cell pellet in fresh medium containing the ALK inhibitor.
-
Seed a portion of the cell suspension into new flasks and continue the treatment. Take a sample of cells for analysis (e.g., Western blot, viability assay) as needed.
-
-
Monitoring: Regularly observe the cells under a microscope for changes in morphology, growth rate, and signs of toxicity.
-
Endpoint Analysis: At the end of the planned treatment duration, harvest the cells for downstream analysis, such as protein extraction for Western blotting, RNA extraction for gene expression analysis, or cell viability assays.
Mandatory Visualizations
Caption: Simplified ALK signaling pathways leading to cell proliferation and survival.
Caption: Workflow for long-term ALK inhibitor treatment in cell culture.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long‐term effects of crizotinib in ALK‐positive tumors (excluding NSCLC): A phase 1b open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of 1-Alaninechlamydocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variability of 1-Alaninechlamydocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, synthetically produced cyclic tetrapeptide with significant antitumor activity. Structurally, it belongs to the family of chlamydocins. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound alters gene expression, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and the suppression of tumor growth.
Q2: We are observing inconsistent results in our cell-based assays between different batches of this compound. What are the likely causes?
Inconsistent results are often due to batch-to-batch variability. The primary sources of this variability in synthetic peptides like this compound include:
-
Purity Differences: The percentage of the correct peptide in the lyophilized powder can vary. Impurities may include deletion sequences, truncated sequences, or incompletely deprotected peptides from the synthesis process.
-
Peptide Content Variation: The total amount of peptide in the vial can differ between batches due to variations in residual water, counter-ions (like trifluoroacetic acid, TFA), and other salts.
-
Compound Integrity: The compound may have degraded due to improper storage, handling, or repeated freeze-thaw cycles.
-
Conformational Isomers: Cyclic peptides can sometimes exist as different conformers, which may have varying biological activities.
Q3: How can we ensure that we are using a consistent concentration of active this compound in our experiments?
To ensure a consistent concentration of the active compound, it is crucial to perform a thorough quality control assessment on each new batch. This should include:
-
Purity Determination by HPLC: This will quantify the percentage of the target peptide relative to impurities.
-
Peptide Content Analysis: This is typically done via amino acid analysis and will determine the actual percentage of peptide in the lyophilized powder.
-
Accurate Molecular Weight Confirmation by Mass Spectrometry: This verifies the identity of the peptide.
Once the purity and peptide content are known, you can calculate the exact amount of the active peptide to use in your experiments, rather than relying on the gross weight of the powder.
Q4: What are the recommended storage and handling procedures for this compound to minimize degradation?
To maintain the integrity of this compound:
-
Storage: Store the lyophilized powder at -20°C or colder, desiccated, and protected from light.
-
Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Solution Storage: Store the stock solution aliquots at -80°C. For short-term use, solutions may be stored at -20°C for up to a month, but long-term storage in solution is not recommended.[1]
Troubleshooting Guide
Issue: Reduced or no biological activity observed with a new batch of this compound.
| Possible Cause | Troubleshooting Steps |
| Low Purity of the New Batch | 1. Perform a side-by-side comparison of the old and new batches in the same experiment. 2. Analyze the purity of the new batch using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Compare the resulting chromatogram to the certificate of analysis provided by the manufacturer. |
| Incorrect Peptide Quantification | 1. Determine the peptide content of the new batch using Amino Acid Analysis (AAA). 2. Adjust the amount of peptide used in your experiments based on the peptide content to ensure equivalent molar concentrations of the active compound. |
| Degradation of the Compound | 1. Review storage and handling procedures. Ensure the compound was not subjected to excessive freeze-thaw cycles or prolonged storage at room temperature. 2. Confirm the molecular weight of the compound using Mass Spectrometry (MS) to check for degradation products. |
| Solubility Issues | 1. Ensure the peptide is fully dissolved in the appropriate solvent before further dilution into aqueous buffers. 2. Visually inspect the stock solution for any precipitates. If necessary, gentle warming or sonication may aid in dissolution. |
Issue: Increased off-target effects or cellular toxicity with a new batch.
| Possible Cause | Troubleshooting Steps |
| Presence of Cytotoxic Impurities | 1. Analyze the impurity profile of the new batch using RP-HPLC and Mass Spectrometry. 2. Identify any new or significantly increased impurity peaks compared to previous batches. |
| Higher than Expected Peptide Content | 1. Perform Amino Acid Analysis to determine the actual peptide content. 2. Adjust the concentration used in your experiments accordingly. An unexpectedly high peptide content can lead to overdosing and increased toxicity. |
Quantitative Data on Batch-to-Batch Variability
The following table provides a representative example of the kind of variability that can be observed between different batches of a synthetic cyclic peptide like this compound.
| Batch ID | Purity by HPLC (%) | Peptide Content by AAA (%) | Calculated Active Peptide (%) | Observed IC50 in HDAC Activity Assay (nM) |
| Batch A | 98.2 | 85.1 | 83.6 | 15.2 |
| Batch B | 95.5 | 78.3 | 74.8 | 20.5 |
| Batch C | 99.1 | 86.2 | 85.4 | 14.8 |
Calculated Active Peptide (%) = (Purity by HPLC / 100) * Peptide Content by AAA
This data illustrates how variations in purity and peptide content can lead to a lower percentage of the active compound, which in turn can affect the observed biological potency (IC50).
Experimental Protocols
A comprehensive quality control workflow is essential for managing the batch-to-batch variability of this compound.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is used to determine the percentage of this compound relative to other peptide-related impurities.
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Mass Spectrometry (MS)
This protocol verifies the molecular weight of this compound (C27H36N4O6, MW: 512.6 g/mol ).
-
Sample Preparation: Dilute the peptide solution from the HPLC sample preparation step to approximately 10-20 µM in 50% acetonitrile/water with 0.1% formic acid.
-
Mass Spectrometer: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for this compound is at m/z 513.6. Compare the observed mass to the theoretical mass.
Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol determines the absolute amount of peptide in the lyophilized powder.[2][3]
-
Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. This breaks the peptide bonds to release the individual amino acids.
-
-
Analysis:
-
Separate and quantify the amino acids using an amino acid analyzer or by LC-MS.
-
The amount of each amino acid is determined and used to calculate the total amount of peptide present in the original sample. The peptide content is expressed as a percentage of the initial weight.
-
Biological Activity Assessment: HDAC Inhibition Assay
This assay confirms the functional activity of each batch.
-
Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme, which is then cleaved by a developer to produce a fluorescent signal. The presence of an HDAC inhibitor like this compound prevents this reaction, leading to a decrease in fluorescence.
-
Procedure:
-
In a 96-well plate, add HeLa cell nuclear extract or a recombinant HDAC enzyme.
-
Add a serial dilution of this compound from the new batch and a reference batch.
-
Add the fluorogenic HDAC substrate and incubate at 37°C for 30 minutes.
-
Add the developer solution and incubate for 15 minutes.
-
Measure fluorescence (Ex/Em = 360/460 nm).
-
-
Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value for each batch.
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Cellular Effects
This compound, as an HDAC inhibitor, leads to the hyperacetylation of histone and non-histone proteins. This has a cascade of effects on the cell, primarily leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing Cellular Effects
To investigate the downstream effects of this compound, a typical experimental workflow would involve treating cells and then analyzing the impact on the cell cycle and apoptosis.
References
Validation & Comparative
Validating the HDAC Inhibitory Potency of 1-Alaninechlamydocin: A Comparative Guide
For researchers and drug development professionals navigating the landscape of epigenetic modulators, understanding the specific activity and mechanism of novel histone deacetylase (HDAC) inhibitors is paramount. This guide provides a comprehensive comparison of 1-Alaninechlamydocin, a potent cyclic tetrapeptide, with other established HDAC inhibitors, supported by experimental data and detailed protocols.
Potency Comparison of HDAC Inhibitors
This compound has demonstrated potent inhibition of HDAC activity.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other well-characterized HDAC inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| HDAC Inhibitor | Class | IC50 (Total HDACs) | Cell Line/Enzyme Source | Reference |
| This compound | Cyclic Tetrapeptide | 6.4 nM | HeLa cell lysate | [1] |
| Chlamydocin | Cyclic Tetrapeptide | 1.3 nM | - | |
| Trapoxin A | Cyclic Tetrapeptide | Potent (comparable to this compound) | - | [1] |
| Vorinostat (SAHA) | Hydroxamic Acid | Significantly less active than this compound | MIA PaCa-2 cells | [1] |
| Apicidin | Cyclic Tetrapeptide | Significantly less active than this compound | MIA PaCa-2 cells | [1] |
Note: The potency of Vorinostat (SAHA) and Apicidin was found to be significantly lower than this compound in the same study, highlighting the potent nature of this particular cyclic tetrapeptide.[1]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, the following is a detailed protocol for a fluorometric HDAC inhibition assay, adapted from the methodology used to validate this compound's activity.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting total HDAC activity from a cellular lysate.
Materials:
-
HeLa cell lysate (as a source of HDAC enzymes)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (containing a protease like trypsin)
-
Test compound (this compound) and reference inhibitors (e.g., SAHA)
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96-well black microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
HDAC substrate (to a final concentration of 100 µM)
-
HeLa cell lysate (15 µL)
-
Test compound at various concentrations.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (containing enzyme and substrate but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro HDAC inhibition assay.
Caption: Proposed signaling pathway for this compound.
Mechanism of Action
Similar to other cyclic epoxytetrapeptides, the biological effects of this compound are primarily attributed to its inhibition of HDAC activity.[1] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression.[1] Downstream effects include the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1] Studies on the related compound, chlamydocin, suggest that this apoptotic response involves the upregulation of the cell cycle inhibitor p21 and the degradation of the anti-apoptotic protein survivin, leading to the activation of caspases.
Conclusion
This compound stands out as a highly potent HDAC inhibitor, demonstrating superior activity when compared to several other established inhibitors in a cellular context.[1] Its mechanism of action, involving the induction of cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation in cancer therapy and other diseases where HDACs are implicated. The provided experimental protocol offers a robust framework for researchers to independently validate and compare the activity of this compound and other novel HDAC inhibitors.
References
A Comparative Guide to Apoptosis Induction: 1-Alaninechlamydocin, Staurosporine, and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of apoptosis induction by three distinct chemical agents: 1-Alaninechlamydocin, a histone deacetylase (HDAC) inhibitor; Staurosporine (B1682477), a broad-spectrum protein kinase inhibitor; and Etoposide, a topoisomerase II inhibitor. Understanding the divergent pathways these compounds utilize to trigger programmed cell death is crucial for their application in research and potential therapeutic development.
At a Glance: Comparative Overview
| Feature | This compound | Staurosporine | Etoposide |
| Primary Target | Histone Deacetylases (HDACs) | Protein Kinases (broad spectrum) | Topoisomerase II |
| Upstream Signaling | Histone hyperacetylation, altered gene expression | Inhibition of protein kinase activity | DNA double-strand breaks |
| Key Pathway | Intrinsic (Mitochondrial) Pathway | Primarily Intrinsic, can involve Extrinsic | Intrinsic and Extrinsic Pathways |
| Effector Caspases | Caspase-3 | Caspase-3, -7 | Caspase-3, -7 |
| Hallmarks | Increased p21, survivin degradation | Cytochrome c release, PARP cleavage | p53 activation, Bax upregulation |
Mechanism of Action: A Detailed Comparison
This compound: The Epigenetic Inducer
This compound, a potent member of the chlamydocin (B1668628) family of cyclic tetrapeptides, induces apoptosis primarily through the inhibition of histone deacetylases (HDACs). This epigenetic modulation leads to a cascade of events culminating in programmed cell death.
The primary mechanism involves the inhibition of HDAC activity, leading to the accumulation of acetylated histones H3 and H4.[1] This results in a more open chromatin structure, altering the expression of genes involved in cell cycle regulation and apoptosis. A key consequence is the increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1), which leads to cell cycle arrest in the G2/M phase.[1]
Subsequently, this compound triggers the intrinsic apoptotic pathway through the activation of caspase-3. Activated caspase-3 then cleaves p21(cip1/waf1), pushing the cell from arrest into apoptosis.[1] A notable feature of chlamydocin-induced apoptosis is the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein (IAP).[1]
References
A Comparative Analysis of 1-Alaninechlamydocin and Other HDAC Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 1-Alaninechlamydocin against other prominent histone deacetylase (HDAC) inhibitors in the context of pancreatic cancer. The information presented herein is supported by experimental data from preclinical studies to aid in research and development decisions.
Overview of HDAC Inhibition in Pancreatic Cancer
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. Several HDAC inhibitors have been investigated for their therapeutic potential in pancreatic cancer, a malignancy with a historically poor prognosis.
This compound: A Potent Anti-Pancreatic Cancer Agent
This compound is a cyclic tetrapeptide natural product that has demonstrated potent cytotoxic and antiproliferative activities against human pancreatic cancer cell lines.[1][2][3] Its primary mechanism of action is believed to be the inhibition of HDAC activity.[1][2][3]
Quantitative Comparison of HDAC Inhibitor Potency
The following tables summarize the in vitro efficacy of this compound and other well-characterized HDAC inhibitors against various pancreatic cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound in Pancreatic Cancer
| Compound | Cell Line | GI₅₀ (nM) | TGI (nM) | LC₅₀ (nM) | Reference |
| This compound | MIA PaCa-2 | 5.3 | 8.8 | 22 | [1][2] |
-
GI₅₀: Concentration for 50% growth inhibition.
-
TGI: Total growth inhibition.
-
LC₅₀: Concentration for 50% cell killing.
Table 2: Comparative In Vitro Potency of Various HDAC Inhibitors in Pancreatic Cancer
| Compound | Cell Line | IC₅₀ / EC₅₀ / GI₅₀ (µM) | Assay Type | Reference |
| Vorinostat (SAHA) | MIA PaCa-2 | 1.83 | MTT | |
| PANC-1 | 0.47 | MTT | ||
| Trichostatin A (TSA) | MIA PaCa-2 | 0.38 | MTT | |
| PANC-1 | 0.29 | MTT | ||
| Belinostat | AsPc1, BxPc3, Panc0327, Panc0403, Panc1005, MiaPaCa2 | Micromolar range | MTT | |
| Panobinostat | AsPc1, BxPc3, Panc0327, Panc0403, Panc1005, MiaPaCa2 | Nanomolar range | MTT |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
HDAC inhibitors exert their anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis.
This compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in MIA PaCa-2 pancreatic cancer cells.[1][2][3]
Other HDAC Inhibitors:
-
Vorinostat (SAHA): Induces G2/M cell cycle arrest in most pancreatic cancer cell lines and promotes apoptosis. Its mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein.
-
Panobinostat: Leads to cell cycle arrest at the G2/M checkpoint and induces apoptosis.
-
Belinostat: Can induce apoptosis and cause cell cycle arrest at different phases (G0/G1, G2/M, or pre-G0) depending on the pancreatic cancer cell line.
Signaling Pathways
The antitumor activity of HDAC inhibitors involves the modulation of various signaling pathways that control cell survival, proliferation, and death.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of HDAC inhibitors on pancreatic cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀, TGI, and LC₅₀ values are then determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with HDAC inhibitors.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed cells in a 6-well plate and treat with the HDAC inhibitor for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of HDAC inhibitors on the cell cycle distribution of pancreatic cancer cells.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, and thus the phase of the cell cycle, can be determined by measuring the fluorescence intensity of PI-stained cells using flow cytometry.
Procedure:
-
Seed cells and treat with the HDAC inhibitor as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Conclusion
This compound demonstrates high potency against pancreatic cancer cells in vitro, with its efficacy being comparable or superior to other established HDAC inhibitors in the tested cell line. Its ability to induce G2/M cell cycle arrest and apoptosis underscores its potential as a therapeutic candidate. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic window and efficacy of this compound in pancreatic cancer models. This guide provides a foundational comparison to aid researchers in the strategic development of novel epigenetic therapies for this challenging disease.
References
Cross-Validation of 1-Alaninechlamydocin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlamydocin (B1668628) and its derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest, apoptosis, and inhibiting cell migration in various cancer cell lines.[1] This guide provides a comparative analysis of the cytotoxic effects of chlamydocin analogues and other prominent HDAC inhibitors across different cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chlamydocin analogues and other HDAC inhibitors, demonstrating their cytotoxic effects on a range of cancer cell lines.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Chlamydocin Analogue 1b | MCF-7 | Not specified, but better than TSA | Trichostatin A (TSA) | Not specified |
| Chlamydocin Analogue 1b | K562 | Not specified, but better than TSA | Trichostatin A (TSA) | Not specified |
| Vorinostat Analogue 7s | MV4-11 | Not specified | Vorinostat | > 3 |
| Vorinostat Analogue 7s | Daudi | Not specified | Vorinostat | 2.88 |
| Vorinostat Analogue 7t | MV4-11 | Not specified | Vorinostat | > 3 |
| Vorinostat Analogue 7t | Daudi | Not specified | Vorinostat | 2.88 |
| CG-745 | A549 | Dose-dependent decrease in viability | SAHA | Less effective than CG-745 |
| CG-745 | H460 | Dose-dependent decrease in viability | SAHA | Less effective than CG-745 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by chlamydocin and its analogues, as well as a typical experimental workflow for evaluating their cytotoxic effects.
Caption: HDAC Inhibition Signaling Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), A549 (lung carcinoma), and H460 (large cell lung cancer) are commonly used.[1][2][3]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and other HDAC inhibitors are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
After the desired treatment period (e.g., 48 or 72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Following treatment, both adherent and floating cells are collected.
-
Cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Cell Cycle Analysis
-
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Procedure:
-
Treated cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspases, p21).[2]
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Comparison with Alternatives
This compound, as a presumed HDAC inhibitor, joins a class of anticancer agents that includes both natural products and synthetic compounds.
-
Trichostatin A (TSA): A natural product that serves as a potent and widely studied HDAC inhibitor. Chlamydocin analogues have shown superior antiproliferative effects compared to TSA in certain cell lines.[1]
-
Vorinostat (SAHA): An FDA-approved HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma. Novel tricyclic analogues of Vorinostat have demonstrated improved cytotoxic effects and higher selectivity against leukemia and lymphoma cell lines.[3]
-
CG-745: A recently developed pan-HDAC inhibitor that has shown greater efficacy in inducing apoptosis and mitochondrial dysfunction in non-small cell lung cancer cells compared to SAHA.[2][4]
The development of chlamydocin analogues like this compound aims to improve upon the potency, selectivity, and pharmacokinetic properties of existing HDAC inhibitors. The subtle modifications in the structure of these analogues can lead to enhanced inhibitory activity and improved therapeutic indices.[1] The comparative data presented in this guide highlights the potential of this class of compounds in cancer therapy and underscores the importance of cross-validation in different cellular contexts to identify the most promising candidates for further development.
References
- 1. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-trd.org [e-trd.org]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 1-Alaninechlamydocin and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of 1-Alaninechlamydocin, a cyclic tetrapeptide histone deacetylase (HDAC) inhibitor, with other well-characterized HDAC inhibitors. Due to the limited availability of direct experimental data for this compound, this guide leverages data on related cyclic peptides and provides a comprehensive overview of established HDAC inhibitors to offer a valuable resource for drug development professionals.
Executive Summary
This compound belongs to the family of cyclic tetrapeptide HDAC inhibitors. While specific in vivo pharmacokinetic data for this compound is not currently available in the public domain, its structural characteristics as a cyclic peptide suggest a unique ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to small molecule HDAC inhibitors. This guide presents a comparative table of pharmacokinetic parameters for prominent HDAC inhibitors, details the experimental protocols for key in vitro ADME assays, and illustrates the signaling pathway associated with HDAC inhibitor-induced apoptosis.
Comparative Pharmacokinetic Data of HDAC Inhibitors
The following table summarizes the key pharmacokinetic parameters of selected HDAC inhibitors, offering a baseline for comparison. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions and species.
| Parameter | Belinostat (B1667918) | Panobinostat (B1684620) | MS-275 (Entinostat) | This compound (Predicted) |
| Class | Hydroxamic Acid | Hydroxamic Acid | Benzamide | Cyclic Tetrapeptide |
| Administration | Intravenous, Oral | Oral | Oral | - |
| Half-life (t½) | ~1.1 - 1.5 hours[1][2] | ~37 hours[3] | ~39 - 80 hours[4] | Likely short due to proteolytic degradation, but cyclization may enhance stability. |
| Clearance (CL) | ~425 mL/min/m² (IV)[5] | 33.1 L/h (median)[6] | 38.5 ± 18.7 L/h (apparent oral)[7] | Expected to be cleared via proteolysis in plasma and tissues, and renal filtration. |
| Volume of Distribution (Vd) | 409 ± 76.7 L[2] | High inter-patient variability | - | Distribution may be limited to extracellular fluid. |
| Oral Bioavailability (F) | - | 21%[3] | - | Generally low for peptides, but modifications can improve it. |
| Plasma Protein Binding | 92.9 - 95.8%[2] | ~90%[3][6] | High, with significant interspecies differences[7] | Variable, dependent on specific amino acid composition and conformation. |
| Metabolism | Primarily via UGT1A1 glucuronidation[8] | Oxidation (CYP3A4, 2D6, 2C19), reduction, hydrolysis, glucuronidation[3][6] | Minor hepatic metabolism[7] | Susceptible to proteolysis by plasma and tissue proteases. |
Note: The data for this compound is a qualitative prediction based on the general properties of cyclic peptides.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to assess the pharmacokinetic properties of drug candidates are provided below.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro method to predict the intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor mixture (e.g., NADPH) at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Signaling Pathway and Experimental Workflow Visualization
HDAC Inhibitor-Induced Apoptosis Signaling Pathway
Histone deacetylase inhibitors induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The following diagram illustrates the key components of this signaling cascade.
Caption: HDAC inhibitor-induced apoptosis pathway.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Panobinostat - Wikipedia [en.wikipedia.org]
- 4. Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with advanced and refractory solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and cerebrospinal fluid pharmacokinetics of the histone deacetylase inhibitor, belinostat (PXD101), in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Target Validation of 1-Alaninechlamydocin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Alaninechlamydocin's performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data. The information is presented to facilitate the evaluation of its potential as a therapeutic agent.
This compound, a cyclic tetrapeptide natural product, has been identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of anti-cancer drugs. This guide summarizes the target validation studies for this compound, comparing its activity with the established HDAC inhibitor SAHA (Vorinostat) and other chlamydocin (B1668628) analogs.
Comparative Analysis of HDAC Inhibition and Antiproliferative Activity
This compound demonstrates potent inhibition of HDAC activity and significant antiproliferative effects against cancer cells. The available data is compared with the well-characterized pan-HDAC inhibitor SAHA (Vorinostat) and other related compounds.
| Compound | HDAC Inhibition IC50 (nM) | Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) | Reference |
| This compound | 6.4 | MIA PaCa-2 | 5.3 | 8.8 | 22 | [1] |
| SAHA (Vorinostat) | 10 (HDAC1), 20 (HDAC3) | Various | µM range | - | µM range | [2] |
| Chlamydocin | Potent (pM-nM range) | - | - | - | - | |
| Chlamydocin Analog 1b | - | MCF-7, K562 | Potent | - | - |
Note: GI50: Growth Inhibition 50; TGI: Total Growth Inhibition; LC50: Lethal Concentration 50. A direct comparison of antiproliferative activity across a broader range of cell lines for this compound is not yet publicly available. The antiproliferative activity of SAHA is generally in the micromolar range across various cancer cell lines.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
HeLa or other suitable cell nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Test compound (this compound) and positive control (e.g., SAHA)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the nuclear extract containing HDACs to each well. Include a positive control (e.g., SAHA) and a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation of the substrate by the HDAC enzymes.
-
Development: Add the developer solution containing a protease to each well. The protease will cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).
-
Fluorescence Measurement: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the GI50, TGI, and LC50 values from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for target validation of this compound.
Discussion and Future Directions
The data presented in this guide indicates that this compound is a highly potent inhibitor of HDAC activity, with low nanomolar efficacy. Its antiproliferative and cytotoxic effects in the MIA PaCa-2 pancreatic cancer cell line are significant and occur at concentrations consistent with its HDAC inhibitory activity, strongly suggesting that its anti-cancer effects are mediated through this mechanism.[1] The induction of G2/M cell cycle arrest and apoptosis further supports its role as a classic HDAC inhibitor.[1]
Compared to the FDA-approved drug SAHA, this compound exhibits significantly greater potency in terms of HDAC inhibition. While direct, comprehensive comparative studies on its antiproliferative activity across a wide range of cancer cell lines are needed, the initial data suggests it may have a superior therapeutic window.
A critical next step in the target validation of this compound will be to determine its selectivity profile against the various HDAC isoforms. While many chlamydocin analogs exhibit selectivity for class I HDACs, specific data for this compound is required to fully understand its therapeutic potential and potential side-effect profile.[3] Further studies should also focus on its efficacy in in vivo models of cancer.
References
Independent Verification of Chlamydocin's Antiproliferative Effects: A Comparative Guide
Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, has demonstrated significant potential as an anticancer agent due to its potent inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in the expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death).[1][2] This guide delves into the quantitative antiproliferative data of chlamydocin and its analogs, comparing them with other HDAC inhibitors, and provides detailed experimental protocols for key assays.
Comparative Antiproliferative Activity
The antiproliferative effects of chlamydocin and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Reference |
| Chlamydocin | Ovarian Cancer (A2780) | Not explicitly stated, but potent G2/M arrest | [1] |
| Chlamydocin Analog (1b) | Breast Cancer (MCF-7) | More potent than TSA | [3] |
| Leukemia (K562) | More potent than TSA | [3] | |
| Vorinostat (SAHA) | Lung Cancer (A549) | 1.64 µM | [4] |
| Breast Cancer (MCF-7) | 0.685 µM | [4] | |
| Trichostatin A (TSA) | Breast Cancer (MCF-7) | - | [3] |
| Leukemia (K562) | - | [3] |
Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. "TSA" refers to Trichostatin A, another well-known HDAC inhibitor.
One study highlighted a chlamydocin analogue, cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) (compound 1b), which exhibited superior antiproliferative effects against MCF-7 and K562 cell lines compared to Trichostatin A (TSA).[3] Chlamydocin itself is a highly potent HDAC inhibitor, with an in vitro IC50 of 1.3 nM for HDAC activity.[1] This potent enzymatic inhibition is the basis for its antiproliferative effects.
Experimental Methodologies
To ensure the reproducibility and verification of these findings, detailed experimental protocols for assessing antiproliferative effects are crucial.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chlamydocin, analogs, or other HDAC inhibitors) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, including chlamydocin, exert their antiproliferative effects by modulating various signaling pathways.
Chlamydocin has been shown to induce the accumulation of hyperacetylated histones H3 and H4 in ovarian cancer cells.[1] This leads to an increased expression of the cyclin-dependent kinase inhibitor p21, which in turn causes an accumulation of cells in the G2/M phase of the cell cycle.[1] Furthermore, chlamydocin can induce apoptosis by activating caspase-3.[1] This activation leads to the cleavage of p21, which may drive cells from a state of growth arrest into apoptosis.[1] Another key aspect of chlamydocin's mechanism is the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1]
A chlamydocin analog has also been observed to inhibit cell migration by regulating the balance between matrix metalloproteinase 2 (MMP2) and tissue inhibitors of metalloproteinase 1 (TIMP1) in MCF-7 cells.[3]
Caption: Simplified signaling pathway of chlamydocin as an HDAC inhibitor.
References
- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase: a target for antiproliferative and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Alaninechlamydocin
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like 1-Alaninechlamydocin are paramount to ensuring laboratory safety and environmental responsibility. Due to its potential hazards, this compound must be treated as hazardous chemical waste and disposed of through certified channels. Adherence to institutional and regulatory guidelines is crucial.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
-
Gloves: Inspect for integrity before each use.
-
Eye Protection: Wear safety glasses with side shields or goggles[1].
-
Face Protection: A face shield may be necessary when handling larger quantities or if there is a risk of splashing[1].
-
Lab Coat: A standard lab coat is required to protect skin and clothing[1].
II. Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular trash[1]. All materials contaminated with this compound must be managed as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Segregation of Waste: All items that have come into contact with this compound, including any unused product, empty containers, and contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves), must be segregated from general laboratory waste[1].
-
Containment: Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container[1][2]. The container must be compatible with the chemical properties of the waste.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Toxic," "Irritant")[1][3].
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials. Ensure the container remains closed except when adding waste[1][3].
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1][3].
-
Decontamination of Work Surfaces: After handling and disposal procedures are complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent[1].
-
Empty Container Disposal: Thoroughly rinse empty containers that held this compound. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional protocols. All labels on the empty container must be defaced or removed before disposing of the container as non-hazardous solid waste[2].
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Dry Spill: Avoid generating dust. Carefully collect the solid material using appropriate tools and place it into the designated hazardous waste container[1].
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the hazardous waste container[4].
-
Ventilation: Ensure the area is well-ventilated during cleanup[1][4].
IV. Data Presentation
The following table summarizes the critical considerations for the proper disposal of this compound.
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Treat as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. | Local, State, and Federal hazardous waste regulations (e.g., EPA's RCRA)[3][5]. |
| Containerization | Use a designated, properly labeled, and sealed waste container compatible with the chemical. | Resource Conservation and Recovery Act (RCRA) guidelines[3][5]. |
| Labeling | Label with "Hazardous Waste," the full chemical name, and any known hazards. | OSHA Hazard Communication Standard and EPA regulations[3]. |
| Storage | Store in a designated satellite accumulation area, keeping the container closed at all times except when adding waste. | EPA regulations for satellite accumulation areas (40 CFR 262.15)[3]. |
| Disposal Method | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. | Institutional policies and hazardous waste vendor requirements[3]. |
V. Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 1-Alaninechlamydocin
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 1-Alaninechlamydocin, a potent cyclic tetrapeptide with antitumor properties, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) specifications, operational procedures, and disposal plans to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound (CAS: 141446-96-0) is not publicly available, its potent antitumor activity necessitates handling it as a hazardous, cytotoxic substance.[1] The following recommendations are based on best practices for managing such compounds to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE, which should be donned before handling the compound and doffed in a manner that avoids cross-contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested) | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling, and the inner glove upon leaving the designated handling area. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield | Safeguards against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Essential when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise workflow is paramount for the safe handling and disposal of this compound. The following diagram outlines the critical steps from preparation to disposal.
Caption: A procedural diagram outlining the safe handling of this compound.
Experimental Protocols: Decontamination and Spill Management
Decontamination Procedure:
-
Prepare Decontamination Solution: Prepare a fresh solution of 2% sodium hypochlorite (B82951) or another appropriate deactivating agent.
-
Wipe Down Surfaces: Thoroughly wipe down all surfaces within the designated handling area, starting from the cleanest areas and moving towards the most contaminated.
-
Clean Equipment: Decontaminate all non-disposable equipment used during the experiment.
-
Rinse: If applicable, rinse surfaces with 70% ethanol (B145695) or sterile water after the decontamination solution has had sufficient contact time.
-
Dispose of Wipes: All cleaning materials must be disposed of as cytotoxic waste.
Spill Management Plan:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as outlined in the table above. For large spills, consider a higher level of respiratory protection.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Working from the outer edge of the spill inwards, carefully clean the area with the absorbent materials.
-
Decontaminate: Once the bulk of the spill has been removed, decontaminate the area as described above.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste in clearly labeled, sealed containers.
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
